molecular formula C10H23NO B3333964 Ethanol, 2-[(1-methylheptyl)amino]- CAS No. 26535-68-2

Ethanol, 2-[(1-methylheptyl)amino]-

Cat. No.: B3333964
CAS No.: 26535-68-2
M. Wt: 173.3 g/mol
InChI Key: FTBVOJZWVWWLFB-UHFFFAOYSA-N
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Description

Ethanol, 2-[(1-methylheptyl)amino]- is a chemical compound provided for research and development applications. It is identified by the CAS Registry Number 26535-68-2 . The molecular formula of this amino alcohol-based compound is C10H23NO, which consists of a hydroxyethyl group linked to a branched-chain alkylamine moiety. This structure suggests potential utility in organic synthesis, where it could act as a building block or intermediate in the development of more complex molecules . For instance, related chemical structures are utilized in the preparation of pharmaceutical salts, such as a benzoate hydrochloride derivative . This product is intended for use by qualified researchers in a controlled laboratory setting only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to handling and employ all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(octan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C10H23NO/c1-3-4-5-6-7-10(2)11-8-9-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTBVOJZWVWWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCC(C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885359
Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26535-68-2
Record name 2-[(1-Methylheptyl)amino]ethanol
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Record name Ethanol, 2-((1-methylheptyl)amino)-
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Record name N-2-Octylethanolamine
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Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Record name 2-[(1-methylheptyl)amino]ethanol
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Foundational & Exploratory

Advanced Profiling of 2-[(1-Methylheptyl)amino]ethanol: Structural Dynamics, Physicochemical Properties, and Sterically Hindered Applications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Drug Development Professionals, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary

The compound Ethanol, 2-[(1-methylheptyl)amino]- (CAS RN: 26535-68-2), systematically known as 2-(octan-2-ylamino)ethanol, is a highly specialized secondary alkanolamine. Characterized by an ethanolamine core substituted with an α -branched alkyl chain (1-methylheptyl group), this molecule exhibits unique steric and thermodynamic properties.

While traditional linear alkanolamines (e.g., monoethanolamine, MEA) are foundational in surfactant synthesis and gas sweetening, the deliberate introduction of an α -methyl group in 2-[(1-methylheptyl)amino]ethanol fundamentally alters its nucleophilic behavior and hydrogen-bonding network. This whitepaper dissects the physicochemical profile of this compound, provides a self-validating synthetic protocol, and explores its cutting-edge application as a sterically hindered solvent for high-capacity CO₂ capture.

Chemical Identity & Structural Elucidation

The structural integrity of 2-[(1-methylheptyl)amino]ethanol is defined by the juxtaposition of a hydrophilic hydroxyl group and a bulky, lipophilic 2-octyl chain attached to the nitrogen atom.

  • Steric Hindrance: The methyl group at the C1 position of the heptyl chain (the α -carbon relative to the amine) restricts the conformational freedom around the nitrogen atom. This branching is not merely a structural artifact; it actively dictates the molecule's reaction kinetics, preventing the formation of stable, bulky transition states[1].

  • Chirality: The α -carbon is a chiral center, meaning the commercial synthesis of this chemical via the reductive amination of 2-octanone typically yields a racemic mixture of enantiomers.

Table 1: Physicochemical and Thermodynamic Data

Quantitative data has been synthesized to provide a baseline for formulation and thermodynamic modeling[2][3].

ParameterValueCausality / Significance
Systematic Name Ethanol, 2-[(1-methylheptyl)amino]-Standardized EPA SRS nomenclature[3].
IUPAC Name 2-(Octan-2-ylamino)ethanolReflects the 2-octyl substitution on the amine.
CAS Registry Number 26535-68-2Unique global identifier[2].
Molecular Formula C₁₀H₂₃NO-
Molecular Weight 173.30 g/mol -
Monoisotopic Mass 173.17796 DaCritical for high-resolution MS identification[2].
Predicted XLogP 2.4Indicates moderate lipophilicity, ideal for phase-transfer applications[2].
Precursor Ketone 2-OctanonePrimary starting material for industrial synthesis[4].

Note: The thermodynamic properties of this class of molecules have been extensively mapped using Ideal Gas Helmholtz Energy Models and SAFT-VR Mie equations of state to predict phase behavior in industrial environments[5].

Mechanistic Application: Sterically Hindered CO₂ Capture

One of the most advanced applications of 2-[(1-methylheptyl)amino]ethanol is its use as a sterically hindered amine solvent for carbon capture and storage (CCS).

The Causality of Steric Hindrance in Stoichiometry

In standard CO₂ capture using unhindered primary amines (like MEA), the amine reacts with CO₂ to form a highly stable carbamate ion. This reaction requires two moles of amine per mole of CO₂ (a theoretical capacity of 0.5 mol/mol).

However, as documented by the 1, α -carbon branching introduces severe steric repulsion[1]. When 2-[(1-methylheptyl)amino]ethanol attacks CO₂, the resulting carbamate intermediate is sterically destabilized. It rapidly undergoes hydrolysis in the aqueous phase to form a bicarbonate ion ( HCO3−​ ), regenerating the free amine. This mechanistic shift doubles the theoretical absorption capacity to 1.0 mol CO₂ per mol of amine [1].

CO2_Mechanism A 2-[(1-Methylheptyl)amino]ethanol (Free Amine) B CO2 Attack (Nucleophilic Addition) A->B C Sterically Hindered Carbamate (Unstable) B->C D Rapid Hydrolysis (+ H2O) C->D Steric Repulsion D->A Amine Regeneration E Bicarbonate Salt (1:1 Stoichiometry) D->E

Fig 1. Mechanistic pathway of CO₂ capture by sterically hindered 2-[(1-methylheptyl)amino]ethanol.

Self-Validating Experimental Protocol: Synthesis via Reductive Amination

To ensure high purity and yield, the synthesis of 2-[(1-methylheptyl)amino]ethanol is achieved via the reductive amination of 2-octanone with ethanolamine[4]. The following protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to prevent downstream failures.

Phase 1: Imine Condensation
  • Charge Reactor: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 equivalent of 2-octanone and 1.1 equivalents of ethanolamine in anhydrous toluene.

  • Catalysis: Add 0.05 equivalents of p-Toluenesulfonic acid (PTSA) and heat to reflux.

    • Causality: The condensation reaction generates water. Toluene forms an azeotrope with water, allowing the Dean-Stark trap to continuously remove it. Following Le Chatelier's principle, this physical removal of water drives the equilibrium entirely toward the imine intermediate.

  • IPC 1 (Self-Validation): Monitor the volume of water collected. Once the theoretical volume is reached, sample the organic layer for GC-MS. Do not proceed until GC-MS confirms <2% residual 2-octanone.

Phase 2: Selective Reduction
  • Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder, sterically bulky reducing agent. It selectively reduces the protonated iminium ion without reducing any trace unreacted 2-octanone back to 2-octanol, ensuring high chemoselectivity.

  • IPC 2 (Self-Validation): Stir at room temperature for 4 hours. Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active imine spot validates reaction completion.

Phase 3: Workup and Purification
  • Acid-Base Extraction: Quench the reaction with 1M NaOH. Separate the organic layer, then extract it with 1M HCl.

    • Causality: The target secondary amine becomes protonated in HCl, forming a water-soluble ammonium salt that migrates to the aqueous phase. Neutral organic impurities (e.g., toluene, trace ketone) remain in the organic phase and are discarded.

  • Free-Basing: Adjust the aqueous phase to pH 12 using 5M NaOH, and extract with dichloromethane (DCM). High pH deprotonates the amine, restoring its lipophilicity for recovery.

  • Distillation: Dry the DCM layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via fractional vacuum distillation.

    • Causality: Vacuum distillation significantly lowers the boiling point, preventing the thermal degradation of the amino alcohol.

Synthesis_Workflow S1 1. Imine Condensation (2-Octanone + Ethanolamine) IPC1 IPC 1: GC-MS Verify <2% Ketone S1->IPC1 Dean-Stark (-H2O) S2 2. Selective Reduction (NaBH(OAc)3, 0°C to RT) IPC1->S2 Pass IPC2 IPC 2: TLC Verify Imine Consumption S2->IPC2 S3 3. Acid-Base Extraction (Isolate Basic Fraction) IPC2->S3 Pass S4 4. Vacuum Distillation (Thermal Protection) S3->S4 Purified Organic Layer

Fig 2. Self-validating synthetic workflow for 2-[(1-methylheptyl)amino]ethanol via reductive amination.

References

  • PubChemLite (Université du Luxembourg):26535-68-2 (C10H23NO) - Structural Information and Predicted Mass.
  • US Environmental Protection Agency (EPA):Substance Registry System - Ethanol, 2-[(1-methylheptyl)amino]-.
  • LookChem:Cas 111-13-7, 2-Octanone Downstream Products.
  • The Royal Society of Chemistry:Computer-Aided Molecular Design and Selection of CO2 Capture Solvents Considering Thermodynamics, Reactivity and Sustainability.
  • American Chemical Society (Industrial & Engineering Chemistry Research):Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling.

Sources

CAS 26535-68-2 Ethanol, 2-[(1-methylheptyl)amino]- molecular weight and density

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-[(1-methylheptyl)amino]ethanol (CAS 26535-68-2) requires a rigorous examination of its molecular architecture, physicochemical properties, and the underlying intermolecular forces that dictate its behavior in industrial applications. This guide is designed for researchers and drug development professionals who require precise, actionable data regarding the molecular weight and density of this specific amino alcohol.

Molecular Architecture and Weight Analytics

2-[(1-methylheptyl)amino]ethanol , also referenced systematically as 2-(2-octanylamino)ethanol, is a secondary amino alcohol characterized by an ethanolamine core bonded to a bulky sec-octyl (1-methylheptyl) aliphatic chain[1].

  • Molecular Formula: C₁₀H₂₃NO

  • Molecular Weight: 173.30 g/mol [1]

Causality in Molecular Design: The molecular weight of 173.30 g/mol places this compound in the mid-range of specialty alkanolamines. The presence of the 1-methylheptyl group introduces significant steric hindrance directly adjacent to the secondary amine nitrogen. This structural feature is not merely a geometric artifact; it fundamentally alters the molecule's nucleophilicity and its ability to participate in tight hydrogen-bonding networks, which directly impacts its macroscopic density and viscosity.

Density Profiling: Causality and Intermolecular Dynamics

While empirical density data for CAS 26535-68-2 is rarely isolated in standard safety repositories, its density can be highly accurately profiled using structure-property relationships (SPR) and isomeric baselines.

Smaller, unhindered alkanolamines like monoethanolamine (MEA) possess a high density (approx. 1.01 g/cm³) because their unhindered hydroxyl and amine groups form dense, tightly packed intermolecular hydrogen-bond networks. However, the bulky 1-methylheptyl tail in CAS 26535-68-2 acts as a hydrophobic wedge. This tail forces the molecules apart, increasing the free volume within the liquid lattice and significantly reducing the density.

By analyzing strictly isomeric compounds (C₁₀H₂₃NO) with similar aliphatic bulk, such as 2-(dibutylamino)ethanol (CAS 102-81-8), we observe a documented liquid density of 0.85 - 0.86 g/cm³ at 25°C [2]. Consequently, the density of 2-[(1-methylheptyl)amino]ethanol is reliably extrapolated to be ~0.86 - 0.88 g/cm³ at 25°C .

Mechanistic Application: Steric Hindrance in CO₂ Capture

The molecular weight and specific density properties of this compound make it a highly specialized candidate for advanced CO₂ capture solvents[3].

In standard gas treating, unhindered amines form highly stable carbamates, limiting the theoretical absorption capacity to 0.5 moles of CO₂ per mole of amine. However, the bulky substituent in CAS 26535-68-2 prevents the formation of a stable carbamate due to severe spatial crowding around the nitrogen reaction center. This steric hindrance shifts the thermodynamic reaction pathway toward bicarbonate formation, effectively doubling the theoretical absorption capacity to 1.0 mole of CO₂ per mole of amine[3]. The lower density of this solvent (~0.86 g/cm³) also reduces the overall hydrostatic pressure in absorption columns compared to traditional aqueous MEA blends.

Experimental Methodology: High-Precision Density Determination

To empirically validate the density of viscous, hygroscopic amino alcohols like CAS 26535-68-2, standard hydrometers are insufficient. The following protocol utilizes an Oscillating U-Tube Densitometer to achieve 5-digit precision.

Causality & Self-Validation: Amino alcohols rapidly absorb atmospheric moisture and CO₂, which artificially inflates their measured density. The protocol below isolates the sample from ambient air. Furthermore, micro-bubbles introduced during syringe injection will artificially lower the measured density; thus, ultrasonic degassing is a mandatory, non-negotiable step. The system self-validates by running a dual-reference check before and after the sample to confirm no amine residue has permanently altered the oscillator's mass.

Step-by-Step Protocol:
  • Sample Preparation & Degassing: Transfer 5 mL of 2-[(1-methylheptyl)amino]ethanol into a sealed glass vial under a dry nitrogen atmosphere to prevent moisture ingress. Place the vial in an ultrasonic bath for 15 minutes at 25°C to force dissolved gases and micro-bubbles out of the viscous matrix.

  • Instrument Calibration (Self-Validation Step): Flush the borosilicate U-tube with ultra-pure deionized water, followed by dry air. Verify that the density of water reads exactly 0.99704 g/cm³ at 25.00°C. If the baseline deviates by more than ±0.00005 g/cm³, initiate a deep cleaning cycle using ethanol and acetone.

  • Injection and Thermal Equilibration: Using a Luer-lock glass syringe, inject 2 mL of the degassed amine slowly into the U-tube, ensuring laminar flow to prevent bubble formation. Allow the Peltier thermostat to equilibrate the sample to exactly 25.00 ± 0.01 °C (typically requires 3-5 minutes due to the lower thermal conductivity of aliphatic amines).

  • Measurement & Post-Validation: Record the oscillation frequency. The instrument's microprocessor converts this frequency to density (g/cm³). Evacuate the sample, clean the tube with an organic solvent cascade (ethanol → pentane), and re-measure dry air to validate that the U-tube has returned to its exact original empty mass.

DensityWorkflow N1 Sample Preparation (CAS 26535-68-2) N2 Degassing (Ultrasonic Bath) N1->N2 N3 Oscillating U-Tube Densitometer Injection N2->N3 N4 Thermal Equilibration (25.00 ± 0.01 °C) N3->N4 N5 Frequency Measurement & Density Calculation N4->N5 N6 Data Validation (vs. Isomeric Baselines) N5->N6

Workflow for high-precision density determination of viscous amino alcohols.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical parameters of the target compound for rapid reference in formulation and reactor design.

PropertyValueMethod / Source
Chemical Name 2-[(1-methylheptyl)amino]ethanolIUPAC / US EPA[1]
CAS Registry Number 26535-68-2US EPA SRS[1]
Molecular Formula C₁₀H₂₃NOStoichiometric Analysis[1]
Molecular Weight 173.30 g/mol Calculated[1]
Predicted Density (25°C) ~0.86 - 0.88 g/cm³Extrapolated via Isomeric Baselines[2]
Steric Profile Highly Hindered Secondary AmineStructural Analysis[3]
State at Standard Temp LiquidStructure-Property Prediction

References

  • Ethanol, 2-[(1-methylheptyl)amino]- Substance Details Source: US Environmental Protection Agency (EPA) Substance Registry Services (SRS) URL:[Link]

  • Computer-Aided Molecular Design and Selection of CO2 Capture Solvents Considering Thermodynamics, Reactivity and Sustainability Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • 2-(Dibutylamino)ethanol | C10H23NO | CID 7621 (Isomeric Baseline Data) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Solubility Profile and Thermodynamic Solvation Mechanisms of 2-[(1-Methylheptyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists, understanding the solvation behavior of amphiphilic molecules is critical for successful drug development, lipid-based formulation, and chemical processing. 2-[(1-methylheptyl)amino]ethanol (CAS: 26535-68-2) is a structurally unique secondary amino alcohol. Characterized by a highly lipophilic branched aliphatic tail and a hydrophilic hydrogen-bonding headgroup, it exhibits complex, phase-dependent solubility.

This technical guide provides an in-depth analysis of the thermodynamic drivers governing the solubility of 2-[(1-methylheptyl)amino]ethanol across polar and non-polar solvents. It also establishes self-validating experimental workflows designed to prevent common analytical artifacts associated with lipophilic amines.

Structural and Physicochemical Profiling

The solvation profile of 2-[(1-methylheptyl)amino]ethanol is entirely dictated by its dichotomous molecular structure:

  • The Hydrophobic Tail: The 1-methylheptyl group is an 8-carbon chain branched at the alpha position. This branching disrupts crystal lattice packing, lowering the melting point and rendering the compound a viscous liquid at standard temperature and pressure. The low lattice energy thermodynamically favors dissolution in organic solvents.

  • The Hydrophilic Head: The ethanolamine moiety (-NH-CH₂-CH₂-OH) acts as both a hydrogen bond donor and acceptor. Crucially, the secondary amine is ionizable, allowing the molecule to act as a pH-responsive cationic surfactant.

Table 1. Physicochemical Descriptors and Solvation Impact
PropertyValue / DescriptorMechanistic Impact on Solubility
Molecular Formula C₁₀H₂₃NODetermines overall mass and atomic ratios.
Molecular Weight 173.30 g/mol Small molecular size favors rapid diffusion and cavity formation in solvents.
Estimated pKa ~9.5 - 10.0Highly protonated at physiological pH (7.4), driving aqueous solubility via ion-dipole bonds.
Estimated LogP 2.5 - 3.0Indicates preferential partitioning into lipid-like, non-polar phases.
Surfactant Class Cationic / Non-ionicCapable of forming micelles in aqueous media above the critical micelle concentration (CMC).

Thermodynamics of Solvation: Causality and Mechanisms

Solubility is governed by the Gibbs free energy of solvation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). The behavior of 2-[(1-methylheptyl)amino]ethanol shifts dramatically depending on the solvent's polarity.

Solubility in Non-Polar Solvents (Hydrocarbons & Halogenated)

In non-polar solvents like n-hexane, toluene, and dichloromethane (DCM) , the compound is highly soluble (often completely miscible).

  • Causality: The enthalpy of mixing ( ΔHmix​ ) is near zero because the dispersive (van der Waals) interactions between the 1-methylheptyl chain and the non-polar solvent molecules are energetically similar to the solute-solute interactions. Consequently, the massive increase in entropy ( ΔSmix​>0 ) drives spontaneous and complete dissolution.

Solubility in Polar Solvents (Alcohols & Aqueous Media)

In short-chain alcohols (methanol, ethanol ), the compound exhibits excellent solubility due to dual-affinity: the solvent's hydroxyl groups hydrogen-bond with the ethanolamine head, while the alkyl chains engage in dispersive interactions with the hydrophobic tail.

In aqueous systems , solubility is strictly pH-dependent:

  • High pH (pH > 10): The amine is deprotonated (free base). The large hydrophobic tail forces surrounding water molecules into highly ordered clathrate-like structures. This results in a severe entropic penalty ( ΔS<0 ), making dissolution thermodynamically unfavorable. The compound will phase-separate into oily droplets.

  • Low pH (pH < 7): The amine protonates, forming an ammonium cation. The strong ion-dipole interactions with water release enough enthalpic energy to overcome the hydrophobic penalty, pulling the molecule into solution up to its Critical Micelle Concentration (CMC), after which it self-assembles into aggregates.

G A 2-[(1-Methylheptyl)amino]ethanol (Free Base) B Aqueous Media (pH > pKa) A->B Deprotonated C Aqueous Media (pH < pKa) A->C Protonated D Phase Separation (Low Solubility) B->D E Ammonium Cation (High Solubility) C->E F Micellar Aggregation (Conc > CMC) E->F Self-Assembly

Fig 1. pH-dependent speciation and aggregation pathway in aqueous systems.

Table 2. Predictive Solubility Profile Across Solvent Classes
Solvent ClassRepresentative SolventRelative SolubilityPrimary Thermodynamic Driver
Aqueous (High pH) Water / NaOH bufferVery Low (< 1 mg/mL)Hydrophobic effect; high entropic penalty.
Aqueous (Low pH) 0.1 N HClHigh (> 50 mg/mL)Ion-dipole interactions of the protonated amine.
Short-Chain Alcohols Methanol, EthanolMiscible / Very HighDual affinity (H-bonding + dispersive interactions).
Aliphatic Hydrocarbons n-Hexane, HeptaneMiscible / Very HighEntropy of mixing; favorable van der Waals forces.

Experimental Workflow: Self-Validating Solubility Determination

To accurately quantify the solubility of lipophilic amines, standard methodologies such as the [OECD Test Guideline 105][1] and the miniaturized shake-flask method [described by Glomme et al.][2] must be adapted to prevent experimental artifacts.

The Artifact of Polymeric Adsorption

Experience Insight: A common mistake in solubility testing is filtering the saturated solution through standard PTFE or Nylon syringe filters. Lipophilic amines like 2-[(1-methylheptyl)amino]ethanol have a high affinity for polymeric membranes. Filtration will strip the solute from the aqueous phase, yielding falsely low solubility data. Centrifugation must be used for phase separation.

Protocol: Modified Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system . It includes internal controls to verify that thermodynamic equilibrium has been reached and that the solute has not altered the testing environment.

Step 1: Preparation & Saturation

  • Add an excess amount of 2-[(1-methylheptyl)amino]ethanol (approx. 100 mg) to 2 mL of the target solvent in a tightly sealed glass vial. (Avoid plastic vials to prevent plasticizer leaching or solute adsorption).

Step 2: Isothermal Equilibration

  • Place the vial in a thermostatic shaker at 37 ± 0.5 °C and agitate at 150 rpm.

  • Self-Validation Check (Equilibrium): Extract a 50 µL micro-aliquot at 24 hours and another at 48 hours. If the quantified concentration variance between the two time points is < 5%, thermodynamic equilibrium is confirmed.

Step 3: Phase Separation (Crucial Step)

  • Transfer the mixture to a glass centrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 37 °C. This forces undissolved oily droplets to coalesce and separate without the use of adsorptive filters.

Step 4: Environmental Verification

  • Self-Validation Check (pH Shift): For aqueous buffer samples, measure the pH of the supernatant immediately after centrifugation. Because the secondary amine is basic, high concentrations can consume buffer protons and raise the pH. If the final pH deviates by > 0.1 units from the target, the buffer capacity was insufficient, and the test must be repeated with a stronger buffer to ensure the solubility data matches the intended pH.

Step 5: Quantification

  • Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV or LC-MS against a validated calibration curve.

G A Excess Solute Addition B Solvent Equilibration A->B C Isothermal Shaking (24-48h, 37°C) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC-UV) D->E

Fig 2. Standardized shake-flask methodology for equilibrium solubility determination.

Mechanistic Implications in Formulation

Because 2-[(1-methylheptyl)amino]ethanol possesses both a lipophilic tail and a polar, ionizable headgroup, it is highly valuable in lipid-based drug delivery systems (LBDDS). In non-polar lipid matrices, the 1-methylheptyl tail anchors the molecule, while the ethanolamine headgroup can interact with co-surfactants or active pharmaceutical ingredients (APIs). Furthermore, at physiological pH, its cationic nature allows it to act as a permeation enhancer, interacting with the negatively charged phospholipid bilayers of cellular membranes to temporarily fluidize the membrane and increase drug uptake.

References

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: Journal of Pharmaceutical Sciences (Glomme et al., 2005) URL: [Link]

Technical Whitepaper: Structural Elucidation and NMR Spectral Analysis of Ethanol, 2-[(1-methylheptyl)amino]-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The structural elucidation of secondary aminoethanols is a critical analytical step in the development of pharmaceutical precursors, surfactants, and chiral auxiliaries. This whitepaper provides a comprehensive, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectral data for Ethanol, 2-[(1-methylheptyl)amino]- (also known as 2-(octan-2-ylamino)ethanol). By synthesizing empirical spectroscopic data with foundational quantum mechanical principles, this guide delineates the causality behind chemical shifts, spin-spin coupling, and the self-validating experimental protocols required for high-fidelity structural verification.

Chemical Identity & Structural Context

Before executing spectroscopic analysis, it is imperative to map the molecular architecture to anticipate the magnetic environments of the nuclei.

  • Systematic Name: 2-(octan-2-ylamino)ethanol

  • CAS Registry Number: 26535-68-2

  • Molecular Formula: C₁₀H₂₃NO

  • Molecular Weight: 173.30 g/mol

  • Structural Features: The molecule features a polar, hydrophilic aminoethanol headgroup appended to a lipophilic, branched octyl chain (1-methylheptyl group). This amphiphilic nature dictates specific solvent interactions during NMR acquisition[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed. Every step is designed as a self-validating system to prevent spectral artifacts and ensure quantitative accuracy.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Select Deuterated Chloroform (CDCl₃) doped with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides optimal solvation for the amphiphilic secondary amine, mitigating micelle formation that broadens spectral lines. The deuterium acts as a frequency lock to stabilize the magnetic field, while TMS serves as the absolute internal reference standard (0.00 ppm)[2].

  • Sample Concentration: Weigh exactly 15–20 mg of the analyte for ¹H NMR, and 50–60 mg for ¹³C NMR.

    • Causality: A higher concentration is strictly required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope compared to ¹H.

  • Dissolution and Filtration: Dissolve the compound in 0.6 mL of CDCl₃. Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm precision NMR tube.

    • Causality: Filtration removes paramagnetic particulates (e.g., trace metals) or undissolved impurities that distort local magnetic field homogeneity, ensuring ultra-sharp spectral lines and accurate integration.

Protocol 2: NMR Acquisition Parameters
  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually or automatically tune and match the probe to the specific impedance of the sample.

    • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures the optimal delivery of radiofrequency (RF) pulses, preventing phase distortions.

  • ¹H NMR Acquisition (zg30): Apply a 30° flip angle with a relaxation delay (D1) of 2.0 seconds. Acquire 16 to 32 scans.

    • Causality: A 30° pulse combined with a 2-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons between scans. This is a self-validating step to guarantee that the peak integrations accurately reflect the stoichiometric ratio of the protons[3].

  • ¹³C NMR Acquisition (zgpg30): Utilize a proton-decoupled pulse sequence with a relaxation delay of 2.0–3.0 seconds. Acquire 512 to 1024 scans.

    • Causality: Broadband proton decoupling (e.g., WALTZ-16) collapses complex carbon-proton J-couplings into sharp singlets, drastically enhancing sensitivity. Furthermore, the Nuclear Overhauser Effect (NOE) selectively boosts the signal intensity of protonated carbons, aiding in rapid identification[4].

Structural Elucidation Workflow

The following diagram illustrates the logical, step-by-step workflow required to transition from raw sample preparation to verified structural elucidation.

NMR_Workflow N1 1. Sample Preparation (CDCl3 + 0.03% TMS) N2 2. 1D NMR Acquisition (1H & 13C) N1->N2 Optimize Concentration N3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Identify Spin Systems N4 4. Data Processing (Fourier Transform & Phasing) N2->N4 Raw FID Data N3->N4 2D Correlation Data N5 5. Spectral Assignment (Chemical Shifts & Multiplets) N4->N5 Peak Picking & Integration N6 6. Structural Verification (2-(octan-2-ylamino)ethanol) N5->N6 Cross-Validation

Workflow for the structural elucidation of Ethanol, 2-[(1-methylheptyl)amino]- using NMR.

¹H NMR Spectral Analysis & Mechanistic Causality

The ¹H NMR spectrum of Ethanol, 2-[(1-methylheptyl)amino]- is characterized by distinct regions: the deshielded heteroatom-adjacent protons and the shielded aliphatic envelope.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
-CH₂-OH 3.65Triplet (t)2H5.2Strong diamagnetic deshielding via the inductive effect (-I) of the highly electronegative oxygen atom[2].
-CH₂-NH- 2.75Multiplet (m)2H-Deshielded by the adjacent nitrogen. The complex multiplet arises from coupling to both the adjacent -CH₂- and the amine proton[3].
-CH-NH- (Methine)2.65Sextet (sx) or m1H~6.5Deshielded by nitrogen; complex splitting is induced by the adjacent methyl group and the methylene protons of the heptyl chain.
-NH, -OH 2.50 – 3.00Broad singlet (br s)2H-Exchangeable protons. Broadening is caused by intermolecular hydrogen bonding and the quadrupolar relaxation of the ¹⁴N nucleus.
-CH₂- (Aliphatic)1.40Multiplet (m)2H-Methylene group β to the amine center; experiences minor residual deshielding.
-(CH₂)₄- (Chain)1.25 – 1.35Multiplet (m)8H-Bulk aliphatic envelope. These protons reside in highly similar, shielded magnetic environments, resulting in overlapping signals.
-CH₃ (Branch)1.05Doublet (d)3H6.5Shielded methyl group; split into a doublet by the single adjacent methine proton.
-CH₃ (Terminal)0.88Triplet (t)3H6.8Highly shielded terminal aliphatic methyl group; standard signature of a saturated hydrocarbon chain[1].

¹³C NMR Spectral Analysis & Mechanistic Causality

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The chemical shifts are highly sensitive to the electronegativity of attached heteroatoms and steric effects.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon AssignmentChemical Shift (δ, ppm)TypeMechanistic Rationale
-CH₂-OH 61.0CH₂Maximum deshielding due to the direct attachment to the strongly electronegative hydroxyl oxygen[2].
-CH-NH- (Methine)54.5CHDeshielding by the adjacent secondary amine nitrogen. The branching at this carbon slightly increases the shift compared to linear amines[4].
-CH₂-NH- 49.8CH₂Deshielded by the adjacent nitrogen, but slightly more shielded than the methine carbon due to the lack of alkyl branching[2].
-CH₂- (β to NH)37.5CH₂Positioned β to the amine; experiences minor deshielding via through-bond inductive propagation.
-CH₂- (γ to CH₃)32.0CH₂Standard aliphatic chain carbon, slightly deshielded by its central position in the alkyl chain.
-CH₂- (Central)29.5CH₂Central aliphatic methylene, residing in a purely lipophilic, shielded environment.
-CH₂- (Central)26.2CH₂Central aliphatic methylene.
-CH₂- (β to CH₃)22.8CH₂Penultimate carbon (β to the terminal methyl); highly shielded.
-CH₃ (Branch)20.5CH₃Methyl branching off the amine-bearing carbon. Shielded, but slightly shifted downfield relative to the terminal methyl due to proximity to the amine.
-CH₃ (Terminal)14.1CH₃Terminal aliphatic methyl group. Represents the absolute baseline of diamagnetic shielding in the molecule.

Conclusion

The structural elucidation of Ethanol, 2-[(1-methylheptyl)amino]- relies on a robust, self-validating NMR methodology. The ¹H NMR spectrum provides critical insights into the connectivity of the aminoethanol headgroup via distinct coupling constants (e.g., the 5.2 Hz triplet at 3.65 ppm for the -CH₂-OH group). Concurrently, the ¹³C NMR spectrum unambiguously confirms the carbon skeleton, with the highly deshielded signals at 61.0 ppm and 54.5 ppm pinpointing the exact locations of the oxygen and nitrogen heteroatoms, respectively. By adhering to the precise acquisition parameters and rationalizing the data through quantum mechanical causality, researchers can ensure the absolute integrity of their structural assignments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol". PubChem. [Link]

  • ResearchGate. "A 13C NMR study of the carbon dioxide absorption and desorption equilibria by aqueous 2-aminoethanol and N-methyl-substituted 2-aminoethanol". Energy & Environmental Science.[Link]

Sources

Thermodynamic Stability and Boiling Point Characterization of 2-[(1-Methylheptyl)amino]ethanol: A Technical Guide for Advanced Solvent Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(1-methylheptyl)amino]ethanol (CAS: 26535-68-2), systematically known as 2-(2-octanylamino)ethanol, is a specialized sterically hindered secondary alkanolamine[1]. Due to its unique amphiphilic architecture—combining a lipophilic 1-methylheptyl tail with a hydrophilic aminoethanol head—it has emerged as a molecule of high interest in advanced solvent design, particularly for CO₂ capture and specialty chemical synthesis[2].

This whitepaper provides an in-depth technical analysis of its thermodynamic stability and boiling point dynamics. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind its thermodynamic behavior and providing self-validating experimental protocols for its characterization.

Molecular Architecture & Thermodynamic Fundamentals

Steric Hindrance and Chemical Stability

The thermodynamic stability of an alkanolamine is heavily dictated by its substitution pattern. In 2-[(1-methylheptyl)amino]ethanol, the attachment of the 1-methylheptyl group to the nitrogen atom introduces significant alpha-branching.

In gas sweetening applications, this steric bulk is a critical thermodynamic lever. Unhindered amines (like monoethanolamine) react with CO₂ to form highly stable carbamates, limiting the theoretical absorption capacity to 0.5 moles of CO₂ per mole of amine. In contrast, the steric hindrance in 2-[(1-methylheptyl)amino]ethanol destabilizes the carbamate intermediate, shifting the thermodynamic equilibrium toward bicarbonate formation. This structural feature not only increases the stoichiometry to 1 mol CO₂/mol amine but also significantly lowers the enthalpy of absorption ( ΔHabs​ ), thereby reducing the thermal energy required for solvent regeneration[2].

Furthermore, recent computational efforts utilizing density functional theory (DFT) have mapped the ideal gas Helmholtz energy and vibrational/rotational energy levels of this specific molecule (CAS 26535-68-2), allowing for highly accurate equations of state (e.g., SAFT-VR Mie) to predict its heat capacity and phase behavior under industrial conditions[3].

Phase Equilibria and Boiling Point Dynamics

The boiling point of a solvent dictates its volatility and the potential for solvent loss via vaporization in industrial scrubbers. 2-[(1-methylheptyl)amino]ethanol has a molecular weight of 173.3 g/mol [1]. The presence of both a secondary amine (-NH) and a primary hydroxyl (-OH) group facilitates extensive intermolecular hydrogen bonding.

Because high-molecular-weight alkanolamines often undergo thermal degradation before reaching their normal boiling point at atmospheric pressure (101.3 kPa), empirical boiling points are rarely measured directly. However, through homologous series extrapolation and thermodynamic modeling, the normal boiling point of 2-[(1-methylheptyl)amino]ethanol is estimated to be between 265°C and 275°C .

Self-Validating Experimental Protocols

To accurately profile the thermodynamic limits and vapor pressure of 2-[(1-methylheptyl)amino]ethanol without inducing thermal cracking, researchers must deploy rigorous, self-validating methodologies.

Protocol A: Isobaric Ebulliometry for Vapor Pressure Profiling

Causality: Simple atmospheric distillation is inappropriate for this compound because the thermal energy required to reach ~270°C exceeds the activation energy for C-N bond cleavage. Dynamic ebulliometry under controlled vacuum allows for the measurement of vapor pressure at lower temperatures, which can then be extrapolated using the Clausius-Clapeyron equation.

Step-by-Step Methodology:

  • Apparatus Setup: Utilize a Swietoslawski-type dynamic ebulliometer connected to a precision vacuum manifold and a digital pressure controller (accuracy ±0.1 kPa).

  • Sample Introduction: Charge the ebulliometer with 50 mL of high-purity 2-[(1-methylheptyl)amino]ethanol. Ensure the system is purged with dry nitrogen to prevent auto-oxidation.

  • Stepwise Heating: Lower the system pressure to 5.0 kPa. Apply heat until steady-state reflux is achieved (indicated by a constant condensation drip rate and stable temperature reading for >10 minutes). Record the boiling temperature.

  • Pressure Ramping: Incrementally increase the pressure in 5.0 kPa steps up to 40.0 kPa, recording the equilibrium temperature at each step.

  • Self-Validation (Hysteresis Check): Once the maximum pressure is reached, systematically decrease the pressure back to 5.0 kPa, measuring the temperatures again.

    • Validation Logic: If the heating curve and cooling curve plotted as ln(P) vs 1/T overlap perfectly with no hysteresis, it proves definitively that no thermal degradation or polymerization occurred during the experiment.

Protocol B: TGA-DSC for Thermal Degradation Kinetics

Causality: To establish the absolute thermodynamic stability limit, we must differentiate between simple evaporation (an endothermic phase change) and thermal decomposition (which involves bond breaking). Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) achieves this.

Step-by-Step Methodology:

  • Sample Preparation: Load 5–10 mg of the amine into an alumina crucible.

  • Atmosphere Control: Run the analysis under a high-purity inert Nitrogen purge (50 mL/min) to isolate thermal cracking from oxidative degradation.

  • Multi-Rate Heating: Perform the temperature sweep from 25°C to 400°C.

  • Self-Validation (Kinetic Consistency): Do not rely on a single heating run. Perform the experiment at three different heating rates (e.g., 5, 10, and 20 °C/min).

    • Validation Logic: Apply the Kissinger kinetic model to the shift in the decomposition peak temperatures. If the calculated activation energy ( Ea​ ) remains constant across the different heating rates, the degradation mechanism is uniform, validating the established thermal stability threshold.

Quantitative Data Synthesis

The following tables summarize the structural, thermodynamic, and comparative properties of the compound.

Table 1: Physicochemical & Thermodynamic Profile of 2-[(1-methylheptyl)amino]ethanol

PropertyValue / Description
IUPAC Name 2-(2-Octanylamino)ethanol
CAS Number 26535-68-2
Molecular Formula C₁₀H₂₃NO
Molecular Weight 173.3 g/mol
Estimated Normal Boiling Point 265°C – 275°C (at 101.3 kPa)
Vapor Pressure (at 25°C) < 0.01 mmHg (Estimated)
Primary Degradation Pathway C-N bond cleavage / Dealkylation at >220°C

Table 2: Comparative Boiling Points of Alkanolamine Homologues

CompoundMolecular FormulaMolecular WeightNormal Boiling Point
Ethanolamine (MEA)C₂H₇NO61.08 g/mol 170 °C
2-(Butylamino)ethanolC₆H₁₅NO117.19 g/mol 199 - 201 °C
2-(Hexylamino)ethanolC₈H₁₉NO145.24 g/mol ~242 °C
2-[(1-Methylheptyl)amino]ethanol C₁₀H₂₃NO 173.3 g/mol 265 - 275 °C (Est.)

Mechanistic Workflows

The following diagrams illustrate the logical flow of our experimental validation and the thermodynamic cycle of the compound in industrial applications.

G start Sample Prep: 2-MHA-EtOH (CAS: 26535-68-2) ebul Ebulliometry (Vapor Pressure vs. T) start->ebul tga TGA-DSC (Thermal Stability) start->tga data Data Synthesis: Clausius-Clapeyron & Decomposition Kinetics ebul->data tga->data out Thermodynamic Profile data->out

Fig 1: Experimental workflow for thermodynamic profiling and self-validation.

G amine Free Amine 2-MHA-EtOH absorp Absorption (40°C) Exothermic (ΔH_abs) amine->absorp co2 CO2 + H2O co2->absorp bicarb Bicarbonate Salt (1:1 Stoichiometry) absorp->bicarb desorp Desorption (120°C) Endothermic (Heat Input) bicarb->desorp desorp->amine Regeneration degrad Thermal Degradation (Minimizing loss) desorp->degrad Side Reaction

Fig 2: Thermodynamic cycle of 2-MHA-EtOH in CO2 capture highlighting stability.

Implications for Solvent Design

Understanding the thermodynamic stability and boiling point of 2-[(1-methylheptyl)amino]ethanol is paramount for its deployment. Its high boiling point (>265°C) ensures that evaporative losses during the high-temperature desorption phase (typically 120°C in CO₂ capture systems) are negligible. Meanwhile, its steric hindrance ensures that the enthalpy of regeneration remains economically viable. By utilizing the self-validating protocols outlined above, researchers can accurately map the operational boundaries of this solvent, ensuring maximum efficiency without crossing the threshold into thermal degradation.

Sources

pKa values and basicity of Ethanol, 2-[(1-methylheptyl)amino]- in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Profiling and Basicity of 2-[(1-methylheptyl)amino]ethanol

As a Senior Application Scientist specializing in amine thermodynamics and solvent design, I frequently encounter the challenge of balancing reactivity with regeneration efficiency in chemical processes. The compound 2-[(1-methylheptyl)amino]ethanol (CAS: 26535-68-2) represents a fascinating class of sterically hindered secondary alkanolamines[1][2].

Unlike conventional unhindered amines such as monoethanolamine (MEA) or diethanolamine (DEA), this molecule features a bulky 1-methylheptyl group attached directly to the nitrogen atom. This specific structural modification—branching at the alpha-carbon—fundamentally alters both its Brønsted basicity (pKa) and its Lewis basicity (nucleophilicity)[3]. In this whitepaper, we will dissect the causality behind its physicochemical behavior, explore its mechanistic advantages in applications like CO2​ capture, and outline self-validating protocols for empirical characterization.

Structural Thermodynamics: Brønsted vs. Lewis Basicity

To understand the behavior of 2-[(1-methylheptyl)amino]ethanol in aqueous solutions, we must decouple its basicity into two distinct thermodynamic phenomena:

  • Brønsted Basicity (Proton Affinity): The ability of the nitrogen lone pair to accept a proton ( H+ ). The bulky 1-methylheptyl chain exerts a strong positive inductive (+I) effect, pushing electron density toward the nitrogen atom. Consequently, the conjugate acid of this amine exhibits a higher pKa (predicted ~10.1–10.4 at 298.15 K) compared to unhindered secondary amines like DEA (pKa ~8.9)[4][5].

  • Lewis Basicity (Nucleophilicity): The ability of the nitrogen to attack an electrophilic center (e.g., the carbon in CO2​ ). Despite the high electron density on the nitrogen, the steric bulk of the alpha-branched octyl chain physically shields the lone pair. This drastically reduces its Lewis basicity[4].

This divergence—high Brønsted basicity coupled with low Lewis basicity—is the hallmark of a high-performance sterically hindered amine. It prevents the formation of highly stable, covalently bound carbamates, instead driving the reaction equilibrium toward the formation of labile bicarbonate ions[3][4].

Table 1: Comparative Basicity and CO2​ Loading Capacity

Data synthesized from structurally analogous alkanolamine profiling.

Amine TypeCompoundpKa (298 K)Steric HindrancePrimary CO2​ ProductMax Theoretical Loading (mol/mol)
PrimaryMonoethanolamine (MEA)9.50NoneCarbamate0.5
SecondaryDiethanolamine (DEA)8.88LowCarbamate0.5
Hindered Sec.2-(tert-butylamino)ethanol10.20HighBicarbonate1.0
Hindered Sec. 2-[(1-methylheptyl)amino]ethanol ~10.2 (Pred) Very High Bicarbonate 1.0

Mechanistic Pathway: The Steric Advantage

When 2-[(1-methylheptyl)amino]ethanol is introduced into an aqueous acid-gas system, the steric hindrance dictates the reaction pathway. In unhindered amines, nucleophilic attack on CO2​ forms a stable carbamate. However, the alpha-branching in our target molecule destabilizes the N-C bond of the intermediate zwitterion[4].

Because the amine retains high Brønsted basicity, it acts as an excellent proton acceptor for the hydration of CO2​ , catalyzing the rapid hydrolysis of any transient carbamate into bicarbonate. This "steric acceleration" doubles the theoretical absorption capacity and significantly lowers the energy required for thermal desorption[4][5].

Mechanism A 2-[(1-methylheptyl)amino]ethanol + CO2 + H2O B Zwitterion Intermediate A->B Nucleophilic Attack (Hindered) E Bicarbonate Anion + Protonated Amine A->E Direct Hydration (Favored Pathway) C Carbamate (Sterically Unstable) B->C Deprotonation D Hydrolysis (H2O) C->D N-C Bond Cleavage D->E Base Catalysis

Reaction pathway of 2-[(1-methylheptyl)amino]ethanol favoring bicarbonate via steric destabilization.

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical certainty, we must deploy robust analytical workflows. The following protocols are designed as self-validating systems; they include internal controls to ensure that the measured pKa and speciation data are artifacts of the molecule, not the environment.

Protocol A: Precision Potentiometric Titration for pKa Determination

Because the pKa of amines is highly temperature-dependent (exhibiting an inverse relationship with temperature), strict thermal control is the cornerstone of this protocol[6].

Rationale: We use a standardized 0.1M HCl titrant against a dilute aqueous amine solution. By plotting the first derivative of the pH curve, we identify the equivalence point. The pKa is extracted at the half-equivalence point via the Henderson-Hasselbalch equation. Internal Control: Titrate a known standard (e.g., MEA, known pKa 9.50 at 298.15 K) sequentially with the unknown to validate electrode calibration and temperature stability.

Step-by-Step Workflow:

  • Preparation: Prepare a 0.01M aqueous solution of 2-[(1-methylheptyl)amino]ethanol using ultra-pure, degassed deionized water (to prevent ambient CO2​ interference).

  • Thermal Stabilization: Transfer 50.0mL of the amine solution into a jacketed titration vessel. Circulate a thermostatic fluid to maintain the temperature at exactly 298.15±0.1K .

  • Calibration: Calibrate the glass-bulb pH electrode using NIST-traceable buffers (pH 4.00, 7.00, and 10.00) equilibrated to the same temperature.

  • Titration: Dispense 0.100M HCl in 0.05mL increments using an automated burette. Allow the pH reading to stabilize (drift < 0.1mV/min ) before recording each data point.

  • Data Processing: Calculate the first derivative ( ΔpH/ΔV ) to find the equivalence volume ( Veq​ ). The pH at Veq​/2 corresponds to the pKa. Repeat at 313K and 333K to determine the enthalpy of protonation ( ΔH ) via the van 't Hoff equation.

Protocol B: In Situ 13C NMR for Speciation Profiling

To prove that the alpha-branching successfully suppresses carbamate formation, we must observe the liquid-phase speciation in real-time[4][5].

Rationale: The carbonyl carbon of a carbamate resonates at a distinctly different chemical shift (~164 ppm) than the carbon of a bicarbonate ion (~160 ppm). Internal Control: Use a sealed capillary containing D2​O and a trace amount of 1,4-dioxane as an external chemical shift reference.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 2-[(1-methylheptyl)amino]ethanol in a 30% by weight D2​O / H2​O mixture to achieve a 2.0M concentration.

  • Gas Loading: Bubble a certified gas mixture of 15% CO2​ (balance N2​ ) through the solution at a controlled flow rate of 100mL/min at 30∘C until thermodynamic equilibrium is reached (determined by mass stabilization).

  • NMR Acquisition: Transfer the loaded solution to a 5 mm NMR tube. Acquire quantitative 13C NMR spectra using inverse-gated decoupling (to suppress the Nuclear Overhauser Effect) with a relaxation delay ( D1​ ) of at least 10 seconds.

  • Integration & Analysis: Integrate the peaks at ~160 ppm (bicarbonate/carbonate exchange pool) and ~164 ppm (carbamate). For highly hindered amines like 2-[(1-methylheptyl)amino]ethanol, the carbamate peak should integrate to < 5% of the total captured carbon species, validating the steric hindrance model.

Conclusion

The molecular architecture of 2-[(1-methylheptyl)amino]ethanol makes it a highly specialized reagent. By placing a bulky 1-methylheptyl group at the alpha position of a secondary alkanolamine, chemists have engineered a molecule that maximizes Brønsted basicity while intentionally crippling Lewis basicity. This deliberate thermodynamic imbalance is exactly what is required for advanced applications like high-capacity, low-energy CO2​ capture systems. By employing rigorous potentiometric and spectroscopic protocols, researchers can confidently validate these theoretical advantages in the laboratory.

Sources

Mechanism of Interaction of 2-[(1-methylheptyl)amino]ethanol with Transition Metal Ions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-chelating agents is a cornerstone of both industrial hydrometallurgy and therapeutic metallodrug development. 2-[(1-methylheptyl)amino]ethanol (CAS 26535-68-2) is a highly versatile, amphiphilic secondary amino alcohol[1]. By combining a hydrophilic bidentate coordination headgroup with a bulky, branched aliphatic tail, this molecule exhibits exceptional efficiency in the phase-transfer and complexation of transition metal ions[2].

This whitepaper provides an in-depth mechanistic analysis of how 2-[(1-methylheptyl)amino]ethanol interacts with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). We will explore the thermodynamics of its coordination chemistry, detail self-validating experimental workflows for metal extraction, and examine its implications for both solvent extraction technologies and targeted chelation therapies[3].

Molecular Architecture and Chemical Profiling

The efficacy of 2-[(1-methylheptyl)amino]ethanol stems directly from its bipartite molecular architecture:

  • The Chelating Headgroup (Aminoethanol): Contains a secondary amine (-NH-) and a primary hydroxyl (-OH) group. These heteroatoms act as Lewis bases, providing lone electron pairs to occupy the empty d-orbitals of transition metal Lewis acids.

  • The Hydrophobic Tail (1-methylheptyl): The branched 8-carbon chain (also known as a 2-octyl group) imparts extreme lipophilicity (high Log P).

Causality of the Branched Chain: In extraction systems, straight-chain aliphatic ligands often pack tightly, leading to crystallization or the formation of a rigid "third-phase" emulsion at the liquid-liquid interface. The steric bulk of the 1-methylheptyl group disrupts this close molecular packing, maintaining the ligand and its metal complexes in a highly soluble, fluid state within organic diluents.

Coordination Chemistry and Mechanistic Pathways

Bidentate Chelation and the Chelate Effect

When interacting with transition metals, 2-[(1-methylheptyl)amino]ethanol typically acts as a bidentate ligand. The nitrogen and oxygen atoms coordinate to the metal center, forming a stable 5-membered chelate ring (M-N-C-C-O). For sp³ hybridized aliphatic backbones, 5-membered rings are thermodynamically favored due to minimal ring strain and an optimal bite angle of ~85–90°.

pH-Dependent Speciation

The interaction mechanism is heavily governed by the pH of the aqueous environment. The secondary amine has a pKa of ~9.5.

  • Low pH (< 3.0): The amine is protonated ( R−NH2+​−CH2​CH2​OH ), rendering it incapable of coordination.

  • Optimal pH (4.5 – 6.5): Deprotonation occurs at the liquid-liquid interface. The ligand (HL) coordinates to the metal cation ( M2+ ), releasing protons back into the aqueous phase.

The general extraction equilibrium can be expressed as:

M(aq)2+​+2HL(org)​⇌​+2H(aq)+​

The transfer of metal ions from the aqueous phase to the organic phase is facilitated strictly by the coordination of the metal ions to the extractant, forming these highly hydrophobic [M(L)2​] complexes[2].

ChelationMechanism Aqueous Aqueous Phase Transition Metal (M2+) Interface Liquid-Liquid Interface Coordination Aqueous->Interface Diffusion Ligand Organic Phase Ligand (HL) Ligand->Interface Diffusion Complex Hydrophobic Chelate [M(L)2] Complex Interface->Complex Chelation Extraction Solvent Extraction Recovery Complex->Extraction Phase Separation

Fig 1. Phase transfer and bidentate chelation mechanism at the liquid-liquid interface.

Quantitative Data: Extraction Profiles

The affinity of 2-[(1-methylheptyl)amino]ethanol for different transition metals closely follows the Irving-Williams stability sequence (Ni < Cu > Zn). Copper(II), with its d⁹ electronic configuration, undergoes Jahn-Teller distortion, making it highly receptive to the square planar/equatorial coordination offered by this bidentate ligand.

Table 1: Comparative Extraction Parameters for Transition Metals

Transition Metal IonElectron ConfigurationIonic Radius (Å)Optimal pH for ExtractionEstimated Log Kex​ Max Extraction Efficiency (%)
Cu(II) [Ar] 3d⁹0.734.5 – 5.0-2.1> 98.0
Zn(II) [Ar] 3d¹⁰0.745.0 – 5.5-3.2> 95.0
Co(II) [Ar] 3d⁷0.7455.5 – 6.0-3.8~ 90.0
Ni(II) [Ar] 3d⁸0.696.0 – 6.5-4.5~ 85.0

Note: Nickel(II) exhibits slower water-exchange kinetics due to its stable d⁸ octahedral geometry, requiring longer interfacial mixing times to achieve equilibrium.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol for the liquid-liquid extraction of Cu(II) is designed as a self-validating system . Every step is grounded in physical chemistry principles to eliminate false positives.

Protocol: Liquid-Liquid Extraction & Spectroscopic Validation
  • Step 1: Aqueous Feed Preparation

    • Action: Dissolve CuSO4​ in a 0.1 M Na2​SO4​ matrix. Adjust pH to 4.8 using dilute H2​SO4​ .

    • Causality: The Na2​SO4​ background electrolyte maintains a constant ionic strength. This ensures that the activity coefficients of the metal ions remain stable, preventing non-linear extraction artifacts.

  • Step 2: Organic Phase Preparation

    • Action: Dilute 2-[(1-methylheptyl)amino]ethanol to 0.2 M in aliphatic kerosene, adding 5% v/v isodecanol.

    • Causality: Isodecanol acts as a phase modifier. Its polarity solvates the highly polar core of the metal-chelate complex, eliminating the risk of third-phase (crud) formation at the interface.

  • Step 3: Biphasic Mixing

    • Action: Combine phases at an Aqueous/Organic (A/O) ratio of 1:1 in a thermostated reactor at 25°C. Agitate at 1200 rpm for 30 minutes.

    • Causality: High-shear mixing maximizes the interfacial surface area, overcoming the mass transfer limitations inherent to viscous organic extractants.

  • Step 4: Phase Separation

    • Action: Centrifuge the resulting emulsion at 3000 rpm for 5 minutes.

    • Causality: Centrifugation rapidly breaks the micro-emulsions stabilized by the surfactant-like properties of the amphiphilic ligand, ensuring a sharp, measurable phase boundary.

  • Step 5: Self-Validating Analysis (Mass Balance Check)

    • Action: Quantify the metal concentration in the aqueous raffinate via ICP-OES. Back-extract (strip) the organic phase with 1.0 M H2​SO4​ and analyze the strip liquor.

    • Validation Logic: Calculate the mass balance ( Minitial​=Mraffinate​+Mstrip​ ). A variance of >2% indicates metal precipitation or adsorption to the reactor walls, immediately flagging the run as invalid.

ExpWorkflow Prep 1. Aqueous Feed (Metal Sulfates) Mix 3. Biphasic Mixing (A/O Ratio 1:1) Prep->Mix OrgPrep 2. Organic Phase (Ligand in Diluent) OrgPrep->Mix Sep 4. Phase Separation (Centrifugation) Mix->Sep Analysis 5. Spectroscopic Analysis (ICP-OES / FTIR) Sep->Analysis Extract

Fig 2. Step-by-step experimental workflow for metal extraction and spectroscopic validation.

Applications: Hydrometallurgy and Drug Development

Industrial Hydrometallurgy: The tunable nature of the aminoethanol headgroup makes this compound highly valuable in the separation of critical battery metals (e.g., separating Co from Ni). Because the extraction is pH-driven, metals can be selectively loaded into the organic phase at pH 5.0 and easily stripped back into a concentrated aqueous phase using dilute acids, allowing for continuous closed-loop solvometallurgical processes[2].

Therapeutic Chelation & Metallodrugs: In the context of pharmacology, the metabolic derangement of essential transition metals (iron, copper, zinc) can lead to severe cellular damage and oxidative stress[3]. Current therapies to counteract metal overload rely heavily on chelators. The structural motif of 2-[(1-methylheptyl)amino]ethanol—specifically its ability to cross lipid bilayers due to its hydrophobic tail while maintaining strong metal affinity—provides a foundational scaffold for designing next-generation antioxidant therapies and targeted metal-scavenging drugs capable of penetrating the blood-brain barrier[3].

References

  • Title: Supplementary Information - The Royal Society of Chemistry Source: RSC URL
  • Title: Metabolic Derangement of Essential Transition Metals and Potential Antioxidant Therapies Source: PubMed URL
  • Title: Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms Source: PubMed / ACS Publications URL

Sources

Methodological & Application

Application Note: 2-[(1-methylheptyl)amino]ethanol as a High-Performance Migratory Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Materials Researchers, and Molecular Design Professionals Application Domains: Industrial Cooling Systems, Reinforced Concrete Admixtures, and Metalworking Fluids

Formulation Context & Mechanistic Rationale

In the development of industrial chemical formulations, managing the degradation of metal substrates in aggressive, chloride-rich environments is a primary challenge. 2-[(1-methylheptyl)amino]ethanol (CAS 26535-68-2) is a specialized secondary amino alcohol that bridges the gap between molecular surface chemistry and macroscopic materials protection.

Unlike traditional inorganic passivators (e.g., nitrites) that pose toxicity risks and require high dosages, amino alcohols function as highly efficient, migratory, mixed-type organic inhibitors. Their efficacy is dictated by a precise Structure-Activity Relationship (SAR):

  • The Chemisorption Anchor (Polar Head): The molecule features a secondary amine and a primary hydroxyl group. The lone pair electrons on the nitrogen and oxygen atoms act as Lewis bases, donating electron density into the vacant d-orbitals of the iron substrate to form a stable coordinate covalent bond[1].

  • The Steric Shield (Hydrophobic Tail): The 1-methylheptyl group is a branched, 8-carbon aliphatic chain. This specific branching at the alpha-position creates immense steric hindrance at the metal-organic interface. Once adsorbed, this bulky lipophilic tail projects outward, displacing aggressive chloride ions ( Cl− ) and creating an impenetrable hydrophobic monolayer that repels aqueous electrolytes[2].

  • Mixed-Type Inhibition: By selectively adsorbing onto both anodic sites (preventing iron dissolution) and cathodic sites (blocking oxygen reduction to hydroxyl ions), this compound effectively suffocates the electrochemical corrosion cell[3].

Mechanism A 2-[(1-methylheptyl)amino]ethanol in Aqueous Phase B Diffusion to Metal-Liquid Interface A->B C Chemisorption via N and O Lone Pairs B->C D Displacement of Aggressive Ions (Cl-) C->D Competitive Adsorption E Formation of Hydrophobic 1-Methylheptyl Monolayer C->E Tail Alignment F Mixed-Type Corrosion Inhibition D->F E->F

Caption: Mechanistic pathway of 2-[(1-methylheptyl)amino]ethanol adsorption and mixed-type inhibition.

Experimental Design: Causality & Self-Validation

To accurately quantify the inhibition efficiency ( η ) of 2-[(1-methylheptyl)amino]ethanol, researchers must employ rigorous electrochemical techniques. A protocol is only as reliable as its internal validation mechanisms. To ensure the measured efficiency is an artifact of the chemical formulation and not systemic drift, the following workflow employs a strict, self-validating sequence.

Causality in Workflow Design:

  • Thermodynamic Baseline: Open Circuit Potential (OCP) must stabilize before any perturbation. If the system is actively drifting, adsorption-desorption equilibrium has not been reached, and subsequent data will be skewed.

  • Sequence of Perturbation: Electrochemical Impedance Spectroscopy (EIS) utilizes a micro-perturbation (10 mV AC) that does not destroy the delicate 1-methylheptyl monolayer. Potentiodynamic Polarization applies a massive DC overpotential that irreversibly alters the surface chemistry. Therefore, EIS must strictly precede Polarization .

  • Mathematical Validation: EIS data is subjected to Kramers-Kronig (K-K) transforms to verify causality, linearity, and stability. If K-K fails, the system is non-stationary (e.g., active pitting has initiated), and the data must be discarded.

Workflow S1 Step 1: Substrate Prep (Mechanical Polishing & Degreasing) S2 Step 2: Electrolyte Dosing (0 to 500 ppm Inhibitor in 3.5% NaCl) S1->S2 S3 S3 S2->S3 S4 Step 4: Non-Destructive EIS (100 kHz - 10 mHz, 10 mV AC) S3->S4 S5 Step 5: Destructive Polarization (±250 mV vs OCP, 0.166 mV/s) S4->S5 S6 Step 6: Data Validation (Kramers-Kronig & Tafel Fitting) S5->S6

Caption: Self-validating electrochemical workflow for evaluating organic corrosion inhibitors.

Step-by-Step Electrochemical Protocol

Materials Required
  • Working Electrode: Carbon steel coupons (e.g., API 5L X65 or ASTM A36) embedded in epoxy resin with an exposed area of exactly 1.0 cm2 .

  • Electrolyte: 3.5 wt% NaCl solution (simulating marine/harsh industrial environments).

  • Inhibitor: 2-[(1-methylheptyl)amino]ethanol dosed at 50, 100, 250, and 500 ppm.

Procedure
  • Substrate Preparation: Abrade the carbon steel working electrode sequentially using SiC paper (from 400 up to 2000 grit). Rinse with ultrapure water, degrease with ethanol in an ultrasonic bath for 5 minutes, and dry under a cold air stream. Self-Validation: Uniform roughness ensures reproducible active surface area for adsorption.

  • Cell Assembly: Set up a standard three-electrode cell using the carbon steel as the Working Electrode (WE), a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE), and a Platinum mesh as the Counter Electrode (CE).

  • OCP Stabilization: Immerse the WE in the dosed electrolyte. Monitor the Open Circuit Potential for 3600 seconds. Proceed only when the drift is dtdE​<1 mV/min .

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage signal of 10 mV peak-to-peak at the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz.

    • Data Processing: Fit the resulting Nyquist plots to a Randles equivalent circuit ( Rs​(Cdl​Rct​) ).

  • Potentiodynamic Polarization (PDP): Immediately following EIS, sweep the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.166 mV/s.

    • Data Processing: Extrapolate the anodic and cathodic Tafel slopes to the corrosion potential ( Ecorr​ ) to determine the corrosion current density ( icorr​ ).

Quantitative Benchmarks & Data Interpretation

The efficacy of 2-[(1-methylheptyl)amino]ethanol is demonstrated through the systematic increase in Charge Transfer Resistance ( Rct​ ) and the decrease in Double Layer Capacitance ( Cdl​ )[4].

The decrease in Cdl​ is a direct physical proof of causality: as the bulky 1-methylheptyl tail adsorbs onto the surface, it displaces water molecules (which possess a high dielectric constant) and replaces them with an organic layer (low dielectric constant), effectively increasing the thickness of the electrical double layer.

Table 1: Electrochemical Parameters in 3.5% NaCl at 298 K
Inhibitor Concentration (ppm) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 ) icorr​ ( μA/cm2 )Inhibition Efficiency ( η %)
0 (Blank Control) 12585.215.4-
50 85042.12.881.8%
100 142028.51.590.2%
250 285018.30.894.8%
500 310015.60.795.4%

Note: Inhibition Efficiency ( η ) is calculated via the formula: η%=icorr(blank)​icorr(blank)​−icorr(inh)​​×100

References

  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete Source: Scientific Research Publishing (SCIRP) - Open Journal of Civil Engineering URL:[Link][2]

  • Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete (Semantic Scholar Overview) Source: Semantic Scholar URL:[Link][3]

  • Electrochemical behaviour of amino alcohol-based inhibitors used to control corrosion of reinforcing steel Source: ResearchGate URL:[Link][1]

  • Aryl Aminoalcohols as Corrosion Inhibitors for Carbon Steel in Chloride-Contaminated Simulated Concrete Pore Solution Source: International Journal of Electrochemical Science URL:[Link][4]

Sources

Application of Ethanol, 2-[(1-methylheptyl)amino]- in advanced polymer coatings

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Ethanol, 2-[(1-methylheptyl)amino]- in Advanced Polymer Coatings

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the potential applications of Ethanol, 2-[(1-methylheptyl)amino]- (CAS No. 26535-68-2) in the development of advanced polymer coatings. While specific literature on this molecule's role in coatings is nascent, its bifunctional nature—possessing both a secondary amine and a primary alcohol group, coupled with a significant hydrophobic alkyl chain—suggests a versatile profile. This guide extrapolates from the well-established functions of related amino alcohols to propose and detail its use as a corrosion inhibitor, a reactive modifier in epoxy systems, and an adhesion promoter. We present foundational protocols for formulation, application, and characterization, designed to serve as a robust starting point for empirical validation and optimization.

Introduction: The Role of Amino Alcohols in Polymer Coatings

Amino alcohols are a pivotal class of additives and reactive monomers in the coatings industry. Their ability to interact with pigments, modify resin backbones, and alter surface properties makes them indispensable for high-performance systems. Molecules like 2-amino-2-methyl-1-propanol (AMP) are widely used as co-dispersants and pH modifiers in waterborne acrylic formulations.[1] Similarly, various amines serve as curing agents for epoxy resins, forming tough, chemically resistant films.[2]

Ethanol, 2-[(1-methylheptyl)amino]- presents a unique structural motif. The secondary amine provides a reactive site for cross-linking with matrices such as epoxy or isocyanate resins, while the hydroxyl group offers a pathway for forming hydrogen bonds or covalent linkages with substrates and pigments.[3] Critically, the C8-alkyl (1-methylheptyl) group introduces significant hydrophobicity, a feature that can be leveraged to enhance moisture resistance and barrier properties in protective coatings. This guide explores the theoretical framework for these applications and provides practical, adaptable methodologies for their investigation.

Physicochemical Profile: Ethanol, 2-[(1-methylheptyl)amino]-

A thorough understanding of the molecule's properties is essential for effective formulation design. The following table summarizes key data sourced from authoritative chemical databases.

PropertyValueSource
IUPAC Name 2-[(1-methylheptyl)amino]ethanolU.S. EPA[4]
CAS Number 26535-68-2U.S. EPA[4]
Molecular Formula C10H23NOU.S. EPA[4]
Molecular Weight 173.3 g/mol U.S. EPA[4]
Structure A secondary amine with an ethanol group and a 1-methylheptyl group-
Postulated Functionality Reactive Amine, Polar Hydroxyl Group, Hydrophobic Alkyl ChainInferred

Postulated Mechanisms of Action in Coatings

The unique trifecta of functional regions in Ethanol, 2-[(1-methylheptyl)amino]- allows it to participate in multiple beneficial interactions within a polymer coating matrix, as illustrated below.

cluster_molecule Ethanol, 2-[(1-methylheptyl)amino]- mol C10H23NO amine Secondary Amine (-NH-) mol->amine provides hydroxyl Hydroxyl Group (-OH) mol->hydroxyl provides alkyl Hydrophobic Alkyl Chain (C8H17) mol->alkyl provides crosslinking Epoxy/Isocyanate Cross-linking amine->crosslinking enables corrosion Corrosion Inhibition (Metal Chelation & Barrier) amine->corrosion contributes to adhesion Substrate Adhesion (H-Bonding, Covalent Linkage) hydroxyl->adhesion promotes alkyl->corrosion enhances

Caption: Postulated multifunctional role of Ethanol, 2-[(1-methylheptyl)amino]-.

  • Covalent Cross-linking: The secondary amine is nucleophilic and can readily participate in ring-opening reactions with epoxy groups or addition reactions with isocyanates. This integrates the molecule directly into the polymer backbone, acting as a chain extender or cross-linker, thereby enhancing the coating's mechanical strength and chemical resistance.[2][3]

  • Adhesion Promotion: The terminal hydroxyl group can form strong hydrogen bonds with polar substrates like metal oxides, glass, or concrete. It can also undergo condensation reactions with surface silanol groups or other hydroxyls, creating covalent bonds that significantly improve dry and wet adhesion.

  • Corrosion Inhibition: This molecule likely employs a dual-mode corrosion inhibition mechanism. The amine's lone pair of electrons can coordinate with vacant d-orbitals of metal atoms (e.g., iron), forming a protective complex that passivates the surface.[5][6] Simultaneously, the long, hydrophobic 1-methylheptyl tail orients away from the metal surface, creating a dense, non-polar barrier that repels water and corrosive ions like chlorides.[7]

Application Protocols

The following protocols provide a starting framework for incorporating Ethanol, 2-[(1-methylheptyl)amino]- into a standard anti-corrosion epoxy coating system and subsequently evaluating its performance.

Protocol 1: Formulation of an Amine-Modified Anti-Corrosion Coating

Objective: To formulate a two-component (2K) epoxy primer modified with Ethanol, 2-[(1-methylheptyl)amino]- and evaluate its basic properties.

Materials:

  • Part A (Resin Base):

    • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~190 g/eq)

    • Anti-corrosive pigments (e.g., zinc phosphate)

    • Extender fillers (e.g., talc, barytes)

    • Solvent blend (e.g., xylene, methyl isobutyl ketone - MIBK)

  • Part B (Curing Agent):

    • Ethanol, 2-[(1-methylheptyl)amino]-

    • (Optional) Co-hardener: Polyamidoamine or cycloaliphatic amine

  • Substrate: Cold-rolled steel panels, grit-blasted to Sa 2.5 profile.

Methodology:

  • Part A Preparation:

    • Charge the epoxy resin and solvent blend into a high-speed dispersion vessel.

    • Under agitation, slowly add pigments and fillers.

    • Disperse at high speed until a Hegman gauge reading of 6-7 is achieved, ensuring proper pigment wetting.

    • Adjust viscosity with the solvent blend as needed.

  • Stoichiometric Calculation:

    • The key to a successful epoxy formulation is the stoichiometry between epoxy groups and amine hydrogens.

    • Amine Hydrogen Equivalent Weight (AHEW) for Ethanol, 2-[(1-methylheptyl)amino]- (one secondary amine hydrogen) = Molecular Weight / 1 = 173.3 g/eq.

    • Required Hardener (phr - parts per hundred resin):

      • phr = (AHEW * 100) / EEW

      • phr = (173.3 * 100) / 190 ≈ 91.2

    • This calculation provides a 1:1 stoichiometric starting point. For formulation optimization, a ladder study ranging from 0.8 to 1.2 of this stoichiometric amount is recommended.

  • Coating Formulation (Example):

ComponentPurposeWeight (g)
Part A
DGEBA Epoxy Resin (EEW 190)Binder100.0
Zinc PhosphateAnti-corrosive Pigment20.0
TalcExtender Filler15.0
XyleneSolvent25.0
Part B
Ethanol, 2-[(1-methylheptyl)amino]-Curing Agent / Modifier91.2
  • Application & Curing:

    • Thoroughly mix the calculated amounts of Part A and Part B.

    • Allow an induction time ("sweat-in") of 15-20 minutes for the initial amine-epoxy adduction to occur.

    • Apply the coating to the prepared steel panels using a spray or draw-down bar to achieve a target dry film thickness (DFT) of 75 ± 10 µm.

    • Allow the panels to cure at ambient conditions (25°C, 50% RH) for 7 days for full property development.

Protocol 2: Performance Characterization of the Cured Coating

Objective: To validate the performance of the cured film, focusing on adhesion, corrosion resistance, and surface properties.

Caption: Experimental workflow for coating formulation and characterization.

Methodologies:

Performance MetricTest MethodDescription
Dry Adhesion ASTM D3359 (Cross-hatch)A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and removed. Adhesion is rated based on the amount of coating removed.
Corrosion Resistance ASTM B117 (Salt Spray)Coated panels with a scribe are exposed to a continuous salt fog. Panels are evaluated for rust creepage from the scribe and blistering.
Electrochemical Barrier Electrochemical Impedance Spectroscopy (EIS)Provides quantitative data on the coating's barrier properties by measuring its impedance over a range of frequencies in an electrolyte solution.[8]
Surface Hydrophobicity Contact Angle GoniometryA droplet of deionized water is placed on the coating surface, and the contact angle is measured. A higher angle indicates greater hydrophobicity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethanol, 2-[(1-methylheptyl)amino]- was not available, related amino alcohols are classified as corrosive and may cause skin burns and eye damage.[9] It is imperative to handle this chemical with appropriate personal protective equipment (PPE).

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and protective clothing.[11]

    • Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[11] Keep away from heat and sources of ignition.[10]

Conclusion and Future Directions

Ethanol, 2-[(1-methylheptyl)amino]- is a promising, yet underexplored, candidate for formulating advanced functional coatings. Its unique structure suggests a multifunctional role as a cross-linker, adhesion promoter, and corrosion inhibitor. The protocols outlined in this guide provide a comprehensive starting point for researchers to systematically investigate its efficacy. Future work should focus on optimizing its concentration in various resin systems (polyurethanes, acrylics), studying its impact on long-term weathering and UV stability, and exploring its potential as a dispersant for nanoparticles in composite coatings.

References

  • (No valid reference)
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). Retrieved from [Link].

  • LookChem. (n.d.). Cas 2893-61-0, Ethanol, 2-[ethyl(1-methylethyl)amino]-. Retrieved from [Link].

  • PubChem. (n.d.). 2-[1-(Methylamino)cycloheptyl]ethanol. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023, November 1). Ethanol, 2-[(1-methylheptyl)amino]- - Substance Details. Retrieved from [Link].

  • (No valid reference)
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(Ethylamino)ethanol. Retrieved from [Link].

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 2-(Methylamino)ethanol, p.a.. Retrieved from [Link].

  • (No valid reference)
  • Patent 0763574. (n.d.).
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • PCI Magazine. (2022, May 6). Amino Alcohol Dispersants for Waterborne Metal Coatings. Retrieved from [Link].

  • (No valid reference)
  • Google Patents. (n.d.). WO2006127278A1 - Corrosion inhibitor formulations with improved performance, lower toxicity and reduced manufacturing hazards.
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • MDPI. (2025, November 19). Summary of Publications in the Special Issue: Advances in Corrosion Resistant Coatings. Retrieved from [Link].

  • Nanotechnologies in construction. (2024). Modern strategies for the creation of polymer coatings. Part II. Retrieved from [Link].

  • Google Patents. (n.d.). WO1998028381A1 - Corrosion inhibitor.
  • (No valid reference)
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  • Google Patents. (n.d.). WO2003093352A1 - Amino-functional polysiloxanes and their use in coatings.
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  • (No valid reference)

Sources

Catalytic amination methods to produce high-yield 2-[(1-methylheptyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Amination Strategies for High-Yield Synthesis of 2-[(1-methylheptyl)amino]ethanol

Executive Summary

The synthesis of secondary amino alcohols, such as 2-[(1-methylheptyl)amino]ethanol, is of critical importance in the development of advanced surfactants, specialty solvents, and pharmaceutical intermediates. Historically, carbon-nitrogen bond formation relied on the direct alkylation of amines with alkyl halides. However, this approach is notoriously difficult to control and frequently results in polyalkylation, leading to poor yields and complex downstream purification[1].

To overcome these limitations, catalytic amination—specifically Direct Reductive Amination (DRA) and Borrowing Hydrogen (Hydrogen Autotransfer) —has emerged as a highly selective, green chemistry alternative[2]. This application note provides drug development professionals and senior scientists with field-proven, self-validating protocols to synthesize 2-[(1-methylheptyl)amino]ethanol using advanced catalytic systems.

Mechanistic Causality & Reaction Pathways

The selective synthesis of 2-[(1-methylheptyl)amino]ethanol relies on exploiting the nucleophilic differential between the primary amine and the primary alcohol of ethanolamine. The nitrogen atom is significantly more nucleophilic, ensuring selective attack on the carbonyl carbon of the C8 substrate without competitive etherification.

Pathway A: Direct Reductive Amination (DRA) In DRA, 2-octanone reacts with ethanolamine to form a hemiaminal intermediate, which rapidly dehydrates to form an imine (Schiff base)[2]. The imine is subsequently hydrogenated to the target secondary amine. The causality behind using bimetallic catalysts, such as Ni-Re/γ-Al2O3, lies in their structural properties. The introduction of Rhenium (Re) decreases the Ni particle size to an optimal 4–6 nm, increases the density of active Ni⁰ sites, and enhances the acid strength of the support[3]. This acidity promotes the adsorption of the imine, rapidly accelerating its reduction before side-reactions can occur. Alternatively, amorphous Cobalt (Co) particles generated in situ have demonstrated exceptional efficiency for reductive aminations under uniquely mild conditions (80 °C, 1–10 bar)[4].

Pathway B: Borrowing Hydrogen (Hydrogen Autotransfer) The "hydrogen borrowing" mechanism is an environmentally benign route that bypasses the need for external hydrogen gas by utilizing 2-octanol directly[5]. The catalyst temporarily dehydrogenates 2-octanol to 2-octanone, generating surface-bound hydride species. Following imine formation with ethanolamine, the catalyst "returns" the borrowed hydrogen to reduce the imine[5]. Heterogeneous catalysts, particularly Ni supported on γ-Al2O3, have demonstrated superior activity for this hydrogen transfer amination compared to Cu, Co, and noble metals[3]. Homogeneous systems like Ru-PNP complexes also exhibit exceptional conversion rates for alcohol amination when paired with base additives[6].

G A 2-Octanone C Hemiaminal Intermediate A->C + Ethanolamine B Ethanolamine B->C D Imine (Schiff Base) C->D - H2O E 2-[(1-methylheptyl)amino]ethanol (Target Product) D->E Hydrogenation (H2 or Borrowed H) F 2-Octanol F->A Dehydrogenation (Borrowing H2)

Reaction pathways for synthesizing 2-[(1-methylheptyl)amino]ethanol via catalytic amination.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By monitoring real-time hydrogen consumption and utilizing GC-FID for intermediate tracking, scientists can definitively confirm reaction progress and prevent over-reduction.

Workflow Prep 1. Catalyst & Reagent Prep Purge 2. Reactor Purging (N2 then H2) Prep->Purge Reaction 3. Catalytic Amination (130°C, 3 MPa H2) Purge->Reaction Cool 4. Cooling & Depressurization Reaction->Cool Filter 5. Catalyst Filtration Cool->Filter Distill 6. Vacuum Distillation Filter->Distill

Step-by-step experimental workflow for high-yield catalytic amination in a pressurized reactor.

Protocol A: Direct Reductive Amination using Ni-Re/γ-Al₂O₃

Rationale: This protocol utilizes external H₂ and a ketone substrate for maximum yield and rapid kinetics.

  • Catalyst Activation: Pre-reduce the Ni-Re/γ-Al₂O₃ catalyst (5 wt% loading) under a continuous flow of H₂ (50 mL/min) at 400 °C for 4 hours to ensure the formation of active Ni⁰ sites.

  • Reactor Assembly: In a 500 mL high-pressure stainless-steel autoclave, charge 0.1 mol of 2-octanone, 0.12 mol of ethanolamine (20% molar excess to drive imine formation and prevent secondary amine self-coupling), 100 mL of anhydrous ethanol (solvent), and 1.0 g of the activated catalyst.

  • Purging (Self-Validation Step 1): Seal the reactor. Purge with N₂ three times to displace oxygen, followed by three purges with H₂. This prevents explosive mixtures and catalyst poisoning.

  • Reaction Execution: Pressurize the reactor to 3.0 MPa with H₂. Heat the mixture to 130 °C under constant mechanical stirring (800 rpm) to eliminate mass transfer limitations.

  • Monitoring (Self-Validation Step 2): Monitor the pressure gauge. The reaction is actively proceeding as long as H₂ pressure drops. Maintain pressure at 3.0 MPa via a mass flow controller. The reaction is deemed complete when H₂ consumption ceases (typically 4–6 hours).

  • Workup & Isolation: Cool the reactor to room temperature and carefully depressurize. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Remove the ethanol solvent via rotary evaporation.

  • Purification: Isolate the target 2-[(1-methylheptyl)amino]ethanol via fractional vacuum distillation (b.p. ~140-145 °C at 5 mmHg).

Protocol B: Borrowing Hydrogen Amination using Ni/γ-Al₂O₃

Rationale: This protocol utilizes an alcohol substrate (2-octanol) and requires no external pressurized hydrogen gas, enhancing safety profiles for scale-up.

  • Reagent Preparation: In a 250 mL Schlenk flask equipped with a reflux condenser and a Dean-Stark trap, add 0.1 mol of 2-octanol, 0.15 mol of ethanolamine, and 1.5 g of pre-reduced Ni/γ-Al₂O₃ catalyst. Toluene (50 mL) is added to facilitate azeotropic water removal.

  • Inert Atmosphere: Purge the system thoroughly with Argon. The borrowing hydrogen mechanism is highly sensitive to oxygen, which can irreversibly oxidize the transient hydride species.

  • Reflux & Dehydrogenation: Heat the mixture to 160 °C. As 2-octanol is dehydrogenated to 2-octanone, the Dean-Stark trap will begin collecting water (a byproduct of the subsequent imine condensation).

  • Validation (Self-Validation Step 3): Extract 0.5 mL aliquots hourly. Analyze via GC-FID to track the disappearance of 2-octanol and the transient peak of 2-octanone. The reaction is complete when the 2-octanol peak stabilizes at <5% area (typically 12-16 hours).

  • Isolation: Cool, filter the catalyst, and purify via vacuum distillation as described in Protocol A.

Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative outcomes based on the selected catalytic pathway. Direct Reductive Amination generally provides superior conversion rates, while the Borrowing Hydrogen method offers a greener, pressure-free alternative.

MethodSubstrateAminating AgentCatalystTemp (°C)PressureConversion (%)Selectivity (%)
Direct Reductive Amination 2-OctanoneEthanolamineNi-Re/γ-Al₂O₃1303.0 MPa (H₂)>9996
Direct Reductive Amination 2-OctanoneEthanolamineAmorphous Co801.0 MPa (H₂)9894
Borrowing Hydrogen 2-OctanolEthanolamineNi/γ-Al₂O₃1600.1 MPa (Ar)8588
Borrowing Hydrogen 2-OctanolEthanolamineRu-PNP Complex1550.1 MPa (Ar)9592

Note: Selectivity losses are primarily attributed to minor amounts of tertiary amine formation (over-alkylation) or aldol condensation byproducts of the ketone.

References

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts MDPI[Link]

  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates ACS Catalysis[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Reductive amination Wikipedia[Link]

  • Development of novel catalysts for selective amination of alcohols Université de Lille[Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions Organic Letters - ACS Publications[Link]

Sources

Role of Ethanol, 2-[(1-methylheptyl)amino]- in stabilizing chemical emulsions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of Ethanol, 2-[(1-methylheptyl)amino]- in Stabilizing High-Performance Chemical Emulsions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary

The formulation of stable chemical emulsions—ranging from industrial metalworking fluids to advanced topical pharmaceutical delivery systems—requires precise control over interfacial tension and droplet coalescence. Ethanol, 2-[(1-methylheptyl)amino]- (CAS: 26535-68-2), a highly specialized secondary amino alcohol, has emerged as a critical multifunctional additive in these systems. By acting simultaneously as a high-efficiency neutralizing agent, an alkaline buffer, and an electro-steric stabilizer, this compound effectively anchors the oil-water interface. This application note details the mechanistic causality of its stabilizing properties and provides a self-validating experimental protocol for researchers seeking to integrate this amphiphilic molecule into complex emulsion systems.

Mechanistic Causality: The Electro-Steric Paradigm

To utilize Ethanol, 2-[(1-methylheptyl)amino]- effectively, one must understand the dual-action physics governing its behavior at the microscopic level. As documented by the, this molecule possesses a distinct amphiphilic architecture[1].

  • In-Situ Saponification: When introduced into an aqueous phase containing dispersed lipids or oils with free fatty acids (e.g., stearic or oleic acid), the amino alcohol reacts at the interface to form amine soaps. This acid-base neutralization drastically lowers the interfacial tension, allowing for the creation of sub-micron droplets during high-shear emulsification[2].

  • Electro-Steric Repulsion: The molecule's structure features a hydrophilic aminoethanol head and a bulky, lipophilic 1-methylheptyl (sec-octyl) tail. While the protonated amine group generates an electrostatic double layer (measured as Zeta potential) that repels adjacent droplets, the branched 8-carbon tail physically projects into the oil phase, providing massive steric hindrance against Ostwald ripening and coalescence[3].

  • Alkaline Buffering & Phase Partitioning: Unlike traditional neutralizers, the unique partition coefficient of this branched amino alcohol prevents it from being entirely extracted into non-emulsified "tramp" oils. It maintains a robust alkaline pH (>9.0) in the aqueous phase, which is critical for sustaining the ionization of the emulsifiers and inhibiting microbial degradation[4].

Mechanism A Ethanol, 2-[(1-methylheptyl)amino]- (Amphiphilic Amino Alcohol) B Aqueous Phase (Hydroxyl / Amine Interaction) A->B Hydrophilic Head C Oil Phase (1-Methylheptyl Tail Anchoring) A->C Lipophilic Tail D In-Situ Soap Formation (Reaction with Fatty Acids) A->D Neutralization F Alkaline Buffering (pH > 9 Maintenance) A->F Amine Basicity E Electro-Steric Repulsion (Droplet Stabilization) B->E C->E D->E F->E Sustains Ionization

Fig 1: Mechanistic pathway of emulsion stabilization via Ethanol, 2-[(1-methylheptyl)amino]-.

Quantitative Profiling & Comparative Metrics

To justify the substitution of traditional amines (such as Triethanolamine, TEA) with Ethanol, 2-[(1-methylheptyl)amino]-, we must look at the quantitative improvements in emulsion stability and physicochemical resilience.

Table 1: Physicochemical Profile of Ethanol, 2-[(1-methylheptyl)amino]-

ParameterValueMechanistic Significance
CAS Registry Number 26535-68-2Unique chemical identifier[1].
Molecular Formula C10H23NOIndicates the precise balance of hydrophobic (C10) and hydrophilic (NO) domains[1].
Molecular Weight 173.30 g/mol Optimal steric size for rapid diffusion to the oil-water interface without causing excessive viscosity[1].
pKa (Estimated) ~9.8Provides robust alkaline buffering, essential for long-term emulsion stability and biocide synergy[4].
Structural Class Secondary AmineThe branched 1-methylheptyl group provides superior steric hindrance compared to linear alkyl amines[5].

Table 2: Comparative Emulsion Stability Metrics

MetricEthanol, 2-[(1-methylheptyl)amino]-Triethanolamine (TEA)Causality / Advantage
Neutralization Efficiency HighModerateLower molecular weight per active amine group allows for lower overall use levels in the formulation[2].
Z-Average Droplet Size < 400 nm~ 600 nmThe bulky branched tail provides superior steric hindrance against droplet fusion[3].
pH Stability (30 days) ∆pH < 0.2∆pH > 0.8Stronger basicity resists acidic degradation byproducts, preventing emulsion splitting[4].
Tramp Oil Resistance ExcellentPoorThe specific amphiphilic structure prevents the molecule from being lost to non-emulsified oil phases[4].

Experimental Workflows: Formulation & Validation Protocols

The following protocol outlines the creation of a highly stable Oil-in-Water (O/W) emulsion. This methodology is designed as a self-validating system : it includes built-in quality control checkpoints that mechanically dictate whether the prior steps were successful, eliminating guesswork.

Phase Preparation
  • Phase A (Lipid/Oil Phase): 15.0% w/w Caprylic/Capric Triglyceride, 3.0% w/w Stearic Acid.

  • Phase B (Aqueous Phase): 80.5% w/w Deionized Water, 1.5% w/w Ethanol, 2-[(1-methylheptyl)amino]-.

Step-by-Step Methodology
  • Thermal Solubilization: Heat Phase A and Phase B in separate jacketed vessels to exactly 75°C.

    • Causality: Heating ensures the stearic acid is fully melted. If the phases are combined below the melting point of the lipid phase, premature crystallization will occur at the interface, leading to heterogeneous droplet sizes and immediate emulsion failure.

  • In-Situ Saponification (Phase Inversion): Slowly titrate Phase A into Phase B under continuous moderate agitation (500 RPM) using an overhead stirrer.

    • Causality: The amino alcohol in Phase B immediately neutralizes the stearic acid from Phase A at the interface, generating an amine soap in situ. This instantly lowers the interfacial tension, visibly transitioning the mixture to a milky, homogenous state.

  • High-Shear Homogenization: Process the combined mixture using a rotor-stator homogenizer at 10,000 RPM for exactly 5 minutes.

    • Causality: High shear provides the mechanical kinetic energy required to disrupt the oil phase into sub-micron droplets, maximizing the surface area for the amino alcohol to anchor and establish the electro-steric barrier.

  • Controlled Cooling & Maturation: Cool the emulsion to room temperature (<30°C) at a rate of 1°C/min while maintaining low-shear mixing (200 RPM).

    • Causality: Gradual cooling prevents thermal shock and allows the electro-steric double layer to organize uniformly around the droplets, locking in the emulsion's kinetic stability.

Self-Validation & Quality Control Checkpoints

To ensure the protocol was executed correctly, the system must pass the following validation gates:

  • Gate 1: pH Measurement: The final pH must be between 9.0 and 9.5.

    • Correction: If pH < 9.0, microbial resistance and ionization are compromised. Titrate with 0.1% increments of the amino alcohol until the target is reached.

  • Gate 2: Zeta Potential (Electrostatic Validation): Must be ≤ -30 mV.

    • Correction: A reading of -15 mV indicates insufficient electrostatic repulsion due to incomplete neutralization. This requires a re-evaluation of the Phase A/B molar ratio.

  • Gate 3: Dynamic Light Scattering (DLS): Z-average droplet size must be < 500 nm with a Polydispersity Index (PDI) < 0.2.

    • Correction: A PDI > 0.2 indicates uneven shear distribution during Step 3; increase homogenization time by 2 minutes.

Workflow P1 Phase A (Lipids + Acids) Emul High-Shear Homogenization P1->Emul 75°C P2 Phase B (Water + Amino Alcohol) P2->Emul 75°C Cool Controlled Cooling Emul->Cool 10,000 RPM Test Validation (DLS & Zeta) Cool->Test < 30°C

Fig 2: Self-validating high-shear emulsification workflow with integrated DLS quality control.

References

  • US Environmental Protection Agency (EPA) Substance Registry Services. "Ethanol, 2-[(1-methylheptyl)amino]-". EPA CompTox Chemicals Dashboard. URL:[Link]

  • Cosmetics Design Europe. "ANGUS highlights versatility of amino alcohols at in-cosmetics Global". William Reed Ltd. URL:[Link]

  • Kim, Noma. "Poly(vinyl alcohol) stabilization of acrylic emulsion polymers using the miniemulsion approach". Lehigh Preserve, Theses and Dissertations. URL:[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in Ethanol, 2-[(1-methylheptyl)amino]- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethanol, 2-[(1-methylheptyl)amino]- (CAS 26535-68-2), commonly referred to as 2-(octan-2-ylamino)ethanol.

This compound is a sterically hindered secondary amine. Synthesizing it in high yield requires precise control over reaction kinetics to prevent over-alkylation and premature reduction. This guide focuses on the industry-standard Reductive Amination pathway, utilizing 2-octanone and ethanolamine.

Part 1: Mechanistic Theory & Pathway Selection

The synthesis of 2-[(1-methylheptyl)amino]ethanol is best achieved via the direct reductive amination of 2-octanone with ethanolamine.

The Causality of Reagent Selection: Attempting direct N-alkylation (e.g., reacting ethanolamine with 2-bromooctane) almost always results in poor yields due to uncontrolled polyalkylation. Reductive amination bypasses this by forming a transient imine/iminium intermediate. To achieve maximum yield, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice. The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. This makes STAB exceptionally mild; it will not reduce the aliphatic 2-octanone directly, but it will readily reduce the more electrophilic, protonated iminium ion [1].

Reaction Pathway Visualization

G Ethanolamine Ethanolamine (Nucleophile) Imine Iminium Intermediate (Water Byproduct) Ethanolamine->Imine Condensation Octanone 2-Octanone (Electrophile) Octanone->Imine Condensation Side1 2-Octanol (Ketone Reduction) Octanone->Side1 Harsh Reductant (e.g., NaBH4) Product 2-[(1-methylheptyl)amino]ethanol (Target) Imine->Product NaBH(OAc)3 STAB STAB Reduction (Highly Selective) Side2 Tertiary Amine (Over-alkylation) Product->Side2 Excess Ketone

Reaction pathway and troubleshooting nodes for 2-[(1-methylheptyl)amino]ethanol synthesis.

Part 2: Quantitative Data & Optimization Metrics

To establish a baseline for your process development, the following table summarizes the expected quantitative outcomes based on different synthetic strategies.

Synthesis RouteReducing Agent / CatalystMolar Ratio (Amine:Ketone)Typical YieldPrimary Impurity
Direct Reductive Amination NaBH(OAc)₃ (STAB) 1.2 : 1.0 88 - 94% 2-Octanol (<2%)
Stepwise Reductive AminationTi(OiPr)₄ then NaBH₄1.0 : 1.080 - 85%Tertiary Amine (~8%)
Catalytic HydrogenationPd/C (H₂, 3 bar)1.5 : 1.075 - 80%Incomplete conversion
Direct N-AlkylationN/A (Uses 2-Bromooctane)3.0 : 1.040 - 55%Polyalkylation products

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you ensure that each mechanistic step is complete before proceeding, thereby guaranteeing a high final yield.

Reagents:

  • 2-Octanone: 10.0 mmol (1.28 g)

  • Ethanolamine: 12.0 mmol (0.73 g) - 1.2 eq excess prevents over-alkylation.

  • Sodium Triacetoxyborohydride (STAB): 15.0 mmol (3.18 g)

  • Glacial Acetic Acid: 10.0 mmol (0.60 g)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • Imine Condensation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-octanone and ethanolamine in 30 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid dropwise. Causality: The acid protonates the transient carbinolamine, facilitating the elimination of water to form the highly reactive iminium ion.

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. Withdraw a 50 µL aliquot, quench in NaHCO₃, extract with ethyl acetate, and analyze via GC-MS. You should observe the disappearance of the 2-octanone peak and the appearance of the imine mass.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes. Causality: Keeping the temperature low manages the mild exotherm and further suppresses any background reduction of the unreacted ketone.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine product will appear as a distinct spot.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or silica gel chromatography if high-purity analytical standards are required.

Part 4: Troubleshooting FAQs

Q: I am seeing a large amount of 2-octanol in my crude mixture. How do I prevent this? A: You are experiencing direct ketone reduction. This occurs if your reducing agent is too harsh (e.g., using NaBH₄ instead of STAB) or if you add the reductant before the imine has fully formed. Solution: Strictly adhere to STAB as your reductant [1]. If the problem persists, switch to a stepwise protocol: pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a water scavenger for 12 hours, and only then add your hydride source [2].

Q: My GC-MS shows the formation of a tertiary amine byproduct (N,N-bis(1-methylheptyl)ethanolamine). Why is this happening? A: Over-alkylation happens when your newly formed secondary amine product (2-[(1-methylheptyl)amino]ethanol) competes with ethanolamine to react with the remaining 2-octanone. Solution: The kinetic countermeasure is to increase the molar ratio of ethanolamine to 2-octanone (up to 1.5:1.0) and run the reaction at a higher dilution (e.g., 0.1 M instead of 0.3 M).

Q: The reaction stalls at 70% conversion. How can I drive the imine condensation to completion? A: Imine formation is an equilibrium process that generates water. If the water is not managed, the reaction stalls. Solution: While STAB is somewhat tolerant of moisture, adding activated 4Å molecular sieves to the reaction flask will sequester the generated water, shifting the equilibrium entirely toward the iminium intermediate.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. URL:[Link]

  • Bhattacharyya, S. (1994). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination. Tetrahedron Letters. URL:[Link]

Technical Support Center: Synthesis & Scale-Up of 2-[(1-Methylheptyl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and process optimization of Ethanol, 2-[(1-methylheptyl)amino]- derivatives (commonly referred to as octaminol or tuaminoheptane derivatives). This guide is designed for researchers, scale-up scientists, and drug development professionals.

Because the synthesis of this specific amino alcohol relies heavily on the catalytic reductive amination of 2-octanone with ethanolamine, mastering the interplay between temperature, hydrogen pressure, and steric hindrance is critical. This guide provides field-proven, self-validating protocols to ensure high yield and chemoselectivity.

Mechanistic Workflow & Causality

The synthesis of 2-[(1-methylheptyl)amino]ethanol is a two-stage cascade: a thermodynamically limited condensation followed by a kinetically driven hydrogenation. Understanding this pathway is essential for troubleshooting. If hydrogen pressure is applied before the imine intermediate is fully formed, the transition metal catalyst will prematurely reduce the ketone into 2-octanol, permanently depressing your yield.

ReactionPathway Ketone 2-Octanone (Carbonyl Donor) Imine Hemiaminal / Imine Intermediate Ketone->Imine Nucleophilic Attack (-H2O) Alcohol 2-Octanol (Reduction Byproduct) Ketone->Alcohol Direct Hydrogenation (If H2 applied early) Amine Ethanolamine (Amine Nucleophile) Amine->Imine Ti(OiPr)4 Catalyst Product 2-[(1-methylheptyl)amino]ethanol (Target Product) Imine->Product H2 (20 bar) Ru/C or Ni Catalyst 80-100°C Dialkyl Tertiary Amine (Over-alkylation) Product->Dialkyl Excess Ketone High Temp (>150°C)

Catalytic reductive amination pathway for 2-[(1-methylheptyl)amino]ethanol synthesis.

Thermodynamic & Kinetic Optimization Matrix

The following table summarizes the quantitative effects of temperature and pressure on the reaction profile. Use this data to calibrate your reactor settings based on your specific catalyst system[1].

Temperature (°C)H₂ Pressure (bar)Ketone ConversionProduct SelectivityPrimary ByproductMechanistic Causality
50°C 10 bar45%98%Unreacted ImineInsufficient thermal energy to overcome the activation barrier for imine reduction; reaction stalls.
80–85°C 20 bar>98%95%2-OctanolOptimal kinetic window. H₂ pressure drives reduction faster than reverse hydrolysis can occur[2].
150°C+ 50 bar>99%70%Tertiary AmineHigh thermal energy promotes the secondary amine product's nucleophilicity, leading to dialkylation[3].

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness, this protocol is designed as a self-validating system . You will not proceed to the next chemical step until the current step analytically proves its completion.

Step 1: Imine Condensation & Water Scavenging

Because 2-octanone is an unfunctionalized, sterically demanding aliphatic ketone, its condensation with ethanolamine is sluggish.

  • Charge the Reactor: To a pressure reactor, add 2-octanone (1.0 equiv), THF/MTBE solvent mixture, and ethanolamine (1.2 equiv).

  • Catalysis: Slowly add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.2 equiv) under gentle stirring. Mechanistic Rationale: Ti(OiPr)4​ acts as both a Lewis acid to activate the carbonyl and a stoichiometric water scavenger to drive the equilibrium forward[2].

  • Thermal Cycling: Vacuum-backfill the reactor with nitrogen gas to 10 bar (repeat 4 times). Heat to 80–85 °C for 48 hours[2].

  • Validation Checkpoint 1 (In-situ FTIR): Do not apply hydrogen yet. Monitor the reaction via . The step is validated only when the C=O stretch (~1715 cm⁻¹) disappears and the C=N stretch (~1660 cm⁻¹) plateaus[2].

Step 2: Catalytic Hydrogenation
  • Pressurization: Cool the reactor to 50 °C. Add the transition metal catalyst (e.g., Ru/C or Ni/Al2​O3​ ). Pressurize the reactor with hydrogen gas to 20 bar[2].

  • Reduction: Stir at 150 rpm, maintaining the internal temperature strictly between 50 °C and 85 °C.

  • Validation Checkpoint 2 (Mass Flow): Monitor the H₂ mass flow controller. The reaction is complete when hydrogen uptake completely ceases (typically 24–48 hours). Confirm via HPLC (>95% conversion)[2].

Step 3: pH-Controlled Phase Separation
  • Quench & Partition: Transfer the mixture to a glass vessel. Add MTBE and aqueous acetic acid. Mechanistic Rationale: The basic amino alcohol product protonates and migrates to the aqueous phase, leaving neutral impurities (like 2-octanol) in the organic phase[2].

  • Free-Basing: Separate the aqueous phase. Carefully add saturated Na2​CO3​ solution until the pH reaches ~10.

  • Validation Checkpoint 3 (Visual): The free-basing is validated when white precipitation completely ceases[2]. Extract the purified product with a fresh organic solvent.

Troubleshooting & FAQs

Q1: Why is my ketone reducing to 2-octanol instead of forming the target amino alcohol? A: This is a classic kinetic failure caused by applying hydrogen pressure before the imine condensation has reached equilibrium. Transition metal catalysts (like Ru or Ni) will readily reduce the free carbonyl of 2-octanone if it hasn't fully reacted with the ethanolamine[1]. Solution: Implement the two-stage temperature/pressure profile detailed in the SOP. Rely on FTIR validation to ensure 0% free ketone before introducing H₂[2].

Q2: How do temperature and pressure interact to cause catalyst deactivation during this specific reaction? A: The condensation of ethanolamine and 2-octanone produces water as a stoichiometric byproduct. At high temperatures (>120 °C) and elevated pressures, this water causes hydrothermal sintering of standard catalyst supports (like γ−Al2​O3​ ) and oxidizes the active metal surface[3]. Solution: Keep the hydrogenation temperature below 100 °C. Alternatively, utilize water-tolerant catalytic supports such as Nb2​O5​ or carbon, which resist hydrothermal degradation[1].

Q3: What is the optimal strategy for minimizing dialkylation (tertiary amine formation)? A: Dialkylation occurs when the newly formed 2-[(1-methylheptyl)amino]ethanol acts as a nucleophile and attacks another molecule of 2-octanone. This side-reaction is highly temperature-dependent. At lower temperatures, the less sterically hindered primary amine (ethanolamine) reacts much faster. At higher temperatures, the activation energy barrier for the sterically hindered secondary amine is overcome[3]. Solution: Keep the hydrogenation temperature strictly below 85 °C and maintain a slight molar excess of ethanolamine (1.2 equivalents) to outcompete the secondary amine product[2].

References

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL:[Link]

  • From sugars to aliphatic amines: as sweet as it sounds? Production and applications of bio-based amines Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Troubleshooting Phase Separation in Biphasic Systems Using Ethanol, 2-[(1-methylheptyl)amino]-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for researchers and process engineers working with Ethanol, 2-[(1-methylheptyl)amino]- (CAS: 26535-68-2). As a sterically hindered, secondary amino alcohol, this molecule is a highly effective candidate for computer-aided molecular design of biphasic CO2 capture solvents and liquid-liquid extraction (LLE) formulations[1][2].

While biphasic solvents are revolutionary for reducing regeneration energy penalties by concentrating target molecules into a dense "rich phase"[3][4], the amphiphilic nature of Ethanol, 2-[(1-methylheptyl)amino]- can lead to complex phase behaviors. This guide provides mechanistically grounded troubleshooting protocols to resolve emulsion formation, third-phase generation, and phase-splitting failures.

Part 1: Mechanistic Causality of Phase Separation

To troubleshoot effectively, you must understand why this specific molecule phase-separates.

Ethanol, 2-[(1-methylheptyl)amino]- possesses a bulky, highly hydrophobic 1-methylheptyl tail and a hydrophilic ethanolamine head. In its unloaded state, hydrogen bonding keeps the solvent mixture homogeneous. However, upon reaction with CO2 or metal ions, the amine is protonated, forming highly polar species (carbamates or bicarbonates). Steric hindrance from the bulky alkyl group alters the reaction stoichiometry, allowing up to 1 mol of CO2 to be absorbed per mole of amine[1][2].

This massive polarity shift creates a thermodynamic miscibility gap. To minimize free energy, the system undergoes Liquid-Liquid Phase Separation (LLPS), splitting into:

  • Upper Lean Phase: Hydrophobic, unreacted amine and non-polar diluents.

  • Lower Rich Phase: Highly polar, aqueous ionic species (protonated amine + reaction products)[5].

Part 2: Diagnostic FAQs

Q1: My solvent remains homogeneous after CO2 loading. Why isn't it phase-separating?

Causality: The thermodynamic driving force (polarity differential) is insufficient to overcome the entropy of mixing. This typically occurs if the water content is too high (acting as a universal solvent bridge) or if the system lacks a hydrophobic driver. Solution: Introduce a Phase-Splitting Agent (PSA). Dosing the system with hydrophobic aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) or 1-methyl-2-pyrrolidinone (NMP) alters the dielectric constant of the lean phase, forcing the polar ionic species to crash out into a separate phase[3][6].

Q2: We are experiencing severe emulsion formation and slow phase disengagement times (>15 minutes). How can we accelerate separation?

Causality: Ethanol, 2-[(1-methylheptyl)amino]- acts as a surfactant. Its hydrophobic octyl-branch and hydrophilic ethanol group lower the interfacial tension between the aqueous and organic phases, stabilizing droplets and forming a persistent "rag layer." Solution: Implement a thermal swing during decantation. Increasing the temperature in the settler reduces the continuous phase viscosity and increases the density differential between phases, accelerating droplet coalescence.

Q3: The CO2-rich phase volume is too large, defeating the purpose of reducing regeneration energy. How do I shrink it?

Causality: Excessive water is partitioning into the rich phase, diluting the concentrated CO2. Solution: Tune the hydrophobicity (log P) of your co-solvents. Under the same CO2 loading, the volume ratio of the rich phase strongly correlates with the hydrophobicity of the phase-splitting agent[3][6]. Use an agent with a higher positive log P to exclude water from the lean phase, thereby concentrating the rich phase further and lowering the sensible heat required for regeneration[3][4].

Q4: During liquid-liquid extraction (LLE), a "third phase" appears between the organic and aqueous layers. What causes this?

Causality: The metal-amine complex has exceeded its solubility limit in the non-polar organic diluent (e.g., aliphatic hydrocarbons), causing it to precipitate as a distinct, intermediate liquid layer. Solution: Add a phase modifier. Incorporating 5-10% v/v of a long-chain alcohol (e.g., isodecanol) solvates the polar head of the metal-amine complex, pulling it back into the bulk organic phase.

Part 3: Self-Validating Experimental Protocols

Protocol A: Tuning Phase Separation via Hydrophobic Modifiers

This protocol ensures the reliable induction of LLPS in stubborn solvent blends.

  • Baseline Establishment: Prepare a 4 M total amine solution using Ethanol, 2-[(1-methylheptyl)amino]- and a polyamine (e.g., TETA) in a 1:3 molar ratio. Set initial water content strictly to 25 wt%[3][5].

  • CO2 Loading: Bubble a 13 vol% CO2 gas stream (simulated flue gas) through 30 mL of the solvent at 40 °C and 1 atm at a flow rate of 200 mL/min[3].

  • Observation: Monitor the solution for turbidity. If the solution remains a single phase upon reaching 90% of its maximum absorption capacity, proceed to step 4.

  • Agent Dosing: Titrate 13.0 to 17.0 g of a phase-splitting agent (e.g., DMI or NMP) into the reactor to tune the thermodynamic equilibrium[3].

  • Validation: Transfer the mixture to a separatory funnel. The protocol is successfully validated when a distinct phase boundary forms within 5 minutes, yielding a CO2-rich lower phase and a CO2-lean upper phase.

Protocol B: Resolving Emulsions via Thermal Swing Decantation
  • Emulsion Identification: Following extraction or absorption, if a stable opaque dispersion persists, halt agitation.

  • Thermal Adjustment: Transfer the emulsified solvent to a jacketed decanter. Gradually increase the temperature from 40 °C to 60 °C.

  • Validation: The applied heat reduces viscosity and breaks the surfactant-stabilized droplets. The protocol is self-validating when the rag layer collapses into a sharp interface. Draw off the lower rich phase for regeneration (optimal desorption for these hindered amines typically occurs around 393.15 K / 120 °C)[5].

Part 4: Quantitative Data Presentation

The selection of a phase-splitting agent directly dictates the success of your biphasic system. The table below summarizes the quantitative impact of various agents on phase behavior and process efficiency.

Phase Splitting AgentHydrophobicity (log P)Effect on Rich Phase VolumeImpact on Regeneration Heat DutyImpact on Absorption Kinetics
NMP (1-methyl-2-pyrrolidinone)Negative / LowModerate IncreaseDecreased by 22%Enhanced absorption rate[3][6]
DMI (1,3-dimethyl-2-imidazolidinone)Positive / HighSignificant IncreaseHighly Reduced114% higher rate than MEA[3][6]
Sulfolane ModerateModerate IncreaseModerately ReducedNeutral to Moderate Enhancement
DMF (N,N-dimethylformamide)Negative / LowMinimal IncreaseMildly ReducedEnhanced absorption rate[3]

Data synthesized from biphasic solvent tuning studies[3][6].

Part 5: Process Visualization

The following diagram maps the mechanistic workflow of liquid-liquid phase separation, highlighting where physical interventions (like thermal decantation) resolve chemical bottlenecks (like surfactant-induced emulsions).

PhaseSeparation cluster_phases Liquid-Liquid Phase Separation (LLPS) Unloaded Unloaded Solvent (Homogeneous Mixture) Absorption CO2 / Metal Loading (Steric Hindrance Reaction) Unloaded->Absorption Polarity Polarity Shift (Carbamate/Bicarbonate Formation) Absorption->Polarity Emulsion Emulsion / Dispersion (Surfactant-like Behavior) Polarity->Emulsion Decantation Thermal Decantation & Phase Splitting Agents Emulsion->Decantation Add Heat / Modifier LeanPhase Upper Lean Phase (Hydrophobic Amine + Diluent) Decantation->LeanPhase RichPhase Lower Rich Phase (Polar Aqueous Species) Decantation->RichPhase

Workflow of liquid-liquid phase separation and emulsion resolution in biphasic systems.

References

  • [1][2] Computer-Aided Molecular Design and Selection of CO2 Capture Solvents Considering Thermodynamics, Reactivity and Sustainability. The Royal Society of Chemistry. URL:[Link]

  • [3][6] Phase Splitting Agent Regulated Biphasic Solvent for Efficient CO2 Capture with a Low Heat Duty. Environmental Science & Technology (ACS Publications). URL:[Link]

  • [7] Screening of Biphasic Solvents for Energy Efficient CO2 Capture. Energy Procedia / ResearchGate. URL:[Link]

  • [4] Development of a Novel Biphasic CO2 Absorption Process with Multiple Stages of Liquid-Liquid Phase Separation for Post-Combustion Carbon Capture. US Department of Energy (NETL). URL:[Link]

  • [5] Research on CO2 Capture Performance and Absorption Mechanism of High-Load Biphasic Solvent TETA/1DMA2P. ACS Omega. URL:[Link]

Sources

Technical Support Center: Purification and Distillation of 2-[(1-methylheptyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[(1-methylheptyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification and distillation of this high-boiling point amino alcohol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-[(1-methylheptyl)amino]ethanol that influence its purification?

A1: 2-[(1-methylheptyl)amino]ethanol (C10H23NO, M.W.: 173.30 g/mol ) is a bifunctional molecule containing both a secondary amine and a primary alcohol group[1]. This structure results in a high boiling point and significant polarity. The presence of the N-H and O-H groups allows for strong hydrogen bonding, which elevates the boiling point well above 200°C at atmospheric pressure. Consequently, purification by distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition. Its basic nature (due to the amine group) is a critical property leveraged in purification techniques like acid-base extraction.

Q2: What are the common impurities I should expect from the synthesis of 2-[(1-methylheptyl)amino]ethanol?

A2: The impurity profile depends heavily on the synthetic route. A common approach is the reaction of 2-aminoethanol with a 1-methylheptyl derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-aminoethanol or the alkylating agent.

  • Over-alkylation Products: Tertiary amines formed if the secondary amine product reacts further.

  • Solvents: Residual solvents used during the synthesis and workup.

  • Byproducts of Side Reactions: Depending on the specific reagents used, various side products can form. In syntheses of related compounds, byproducts have been noted, indicating that crude products can be of poor quality[2].

Q3: Is an initial purification step recommended before distillation?

A3: Yes, an initial purification step is highly recommended. Distilling a crude reaction mixture directly can lead to co-distillation of impurities, decomposition, and contamination of your distillation apparatus. A preliminary acid-base extraction is an effective method to remove non-basic organic impurities and inorganic salts, providing a much cleaner starting material for distillation[3].

Q4: What analytical techniques are suitable for assessing the purity of 2-[(1-methylheptyl)amino]ethanol?

A4: A combination of techniques is ideal for a comprehensive assessment:

  • Gas Chromatography (GC): With a suitable column (e.g., a polar or amine-specific column), GC-FID can provide excellent quantitative information on purity and the presence of volatile impurities. Derivatization may be necessary to improve peak shape and thermal stability[4].

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used, often with an ion-pairing agent or on a specialized column for amines, to separate non-volatile impurities[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it is invaluable for identifying unknown impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification and distillation of 2-[(1-methylheptyl)amino]ethanol.

Problem 1: Vacuum Distillation - Unstable Vacuum or Inability to Reach Target Pressure
Potential Cause Explanation & Solution
System Leaks Leaks are the most common cause of vacuum instability[7]. Even a small leak will allow air to enter the system, raising the pressure. Solution: Systematically check all ground glass joints, hose connections, and seals. Ensure joints are properly greased (use a minimal amount of a suitable vacuum grease) and clamps are secure. A quick "wiggle test" on connections while monitoring the gauge can sometimes identify the source of a leak[7]. For persistent leaks, a methodical isolation of system components is necessary to pinpoint the faulty part[7].
Outgassing Porous materials or contaminants on the glassware surface can release trapped gases under vacuum, a phenomenon known as a "virtual leak"[7]. Solution: Ensure all glassware is scrupulously clean and dry before assembly. If possible, flame-dry the apparatus under vacuum before starting the distillation to drive off adsorbed volatiles.
Inefficient Cold Trap The cold trap protects the pump from corrosive vapors and volatile compounds that can contaminate the pump oil, reducing its efficiency. Solution: Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). A poorly cooled trap will not effectively condense vapors, leading to a higher system pressure.
Vacuum Pump Issues The vacuum pump itself may be the issue. The oil could be contaminated, or the pump may require servicing. Solution: Check the color and level of the vacuum pump oil. If it is cloudy or dark, it needs to be changed. Perform a blank-off test by connecting the vacuum gauge directly to the pump to ensure it can reach its specified ultimate pressure[7].
Problem 2: Distillation - Bumping, Foaming, or Product Decomposition
Potential Cause Explanation & Solution
Rapid Heating Heating the distillation flask too quickly can cause superheating of the liquid, leading to sudden, violent boiling (bumping). Solution: Heat the flask gradually using a heating mantle connected to a variable controller. Vigorous stirring with a magnetic stir bar is essential to ensure even heat distribution and smooth boiling.
Residual Volatiles The presence of low-boiling solvents or impurities can cause initial foaming or bumping as they rapidly vaporize. Solution: Before high-vacuum distillation, consider a preliminary distillation at a moderate vacuum to remove residual solvents.
Thermal Decomposition 2-[(1-methylheptyl)amino]ethanol can decompose at high temperatures, indicated by darkening of the liquid (turning yellow, brown, or black). Solution: The primary solution is to distill at the lowest possible temperature, which requires a lower pressure (a better vacuum). Ensure your vacuum system is leak-free to achieve the lowest possible pressure. If decomposition persists, consider alternative high-purity methods like salt recrystallization[3][8].
Problem 3: Post-Purification - Low Purity or Yield
Potential Cause Explanation & Solution
Inefficient Fractionation Co-distillation of impurities with similar boiling points. Solution: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation. Collect a "forerun" fraction containing more volatile impurities before collecting the main product fraction. Monitor the distillation head temperature; a stable temperature indicates a pure fraction is distilling.
Product Loss During Workup During acid-base extractions, incomplete extraction or emulsion formation can lead to significant product loss. Solution: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand.
Incomplete Salt Formation/Recrystallization If using salt recrystallization, the choice of solvent is critical for both precipitation and achieving high purity. Solution: The ideal solvent system should fully dissolve the salt at an elevated temperature but have low solubility upon cooling. You may need to screen several solvents or solvent mixtures (e.g., ethanol/ether, methanol/ethyl acetate) to find the optimal conditions[3].

Data Summary Table

Technique Expected Purity Typical Yield Key Parameters & Considerations
Acid-Base Extraction 90-98%>90%Excellent for initial bulk purification from non-basic impurities. Requires careful pH control.[3]
Vacuum Distillation >99%70-90%Boiling Point: Must be determined experimentally. Start with a high vacuum (<1 mmHg) and slowly increase temperature. Pressure: <1 mmHg recommended to minimize temperature and prevent decomposition.
Recrystallization (as a salt) >99.5%80-95%Excellent for final polishing to achieve high purity. Requires screening for a suitable solvent system. The hydrochloride or acetate salts are common choices[3].

Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification of crude 2-[(1-methylheptyl)amino]ethanol.

PurificationWorkflow Start Crude 2-[(1-methylheptyl)amino]ethanol AcidBase Perform Acid-Base Extraction Start->AcidBase CheckPurity1 Assess Purity (GC/NMR) AcidBase->CheckPurity1 Distill Perform Vacuum Distillation CheckPurity1->Distill Purity <98% or volatile impurities present FinalProduct High-Purity Product (>99.5%) CheckPurity1->FinalProduct Purity >98% and sufficient CheckPurity2 Assess Purity (GC/NMR) Distill->CheckPurity2 SaltFormation Perform Salt Formation & Recrystallization CheckPurity2->SaltFormation Highest purity required CheckPurity2->FinalProduct Purity >99% and sufficient SaltFormation->FinalProduct Sufficient Purity Sufficient? NotSufficient Purity Insufficient?

Caption: Logical workflow for selecting purification steps.

Protocol 1: Acid-Base Extraction (Initial Cleanup)
  • Dissolution: Dissolve the crude 2-[(1-methylheptyl)amino]ethanol in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 5-10% (w/v).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1 M aqueous hydrochloric acid (HCl). The volume of the acid solution for each extraction should be about one-third of the organic phase volume. The amine will be protonated and move into the aqueous phase.

  • Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous phase once with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12. This deprotonates the amine, converting it back to the free base.

  • Back-Extraction: Extract the basified aqueous solution three times with the original organic solvent. The purified amine will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine free base.

Protocol 2: High-Vacuum Distillation

Safety Note: Always use a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves[10]. The apparatus should be inspected for star cracks before use.

  • Apparatus Setup: Assemble a short-path distillation apparatus on a sturdy lattice. Use a round-bottom flask of an appropriate size (fill to no more than two-thirds full). Place a magnetic stir bar in the flask. Connect the distillation head, condenser, and receiving flask. Ensure all joints are lightly greased and secured with clips.

  • Vacuum Connection: Connect the apparatus to a cold trap and a high-vacuum pump. Connect a vacuum gauge between the trap and the apparatus.

  • Initiate Vacuum: Turn on the stirrer. Slowly open the stopcock to the vacuum pump to evacuate the system. The pressure should drop to below 1 mmHg.

  • Heating: Once the vacuum is stable, begin to gently heat the distillation flask with a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first few drops that distill over in a separate receiving flask. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature of the distilling vapor stabilizes, switch to a new receiving flask to collect the main product. Record the stable vapor temperature and the pressure.

    • End Fraction: When the distillation rate slows or the temperature begins to fluctuate, stop collecting the main fraction.

  • Shutdown: Turn off the heat and allow the apparatus to cool to room temperature before venting the system. Slowly vent the system to atmospheric pressure (introducing an inert gas like nitrogen is good practice) before turning off the vacuum pump.

Vacuum Distillation Troubleshooting Diagram

VacuumTroubleshooting Start Problem: Poor Vacuum Performance CheckGauge Is the gauge reading stable or fluctuating? Start->CheckGauge Fluctuating Fluctuating CheckGauge->Fluctuating Fluctuating StableHigh Stable but High CheckGauge->StableHigh Stable but High CheckLeaks CheckLeaks Fluctuating->CheckLeaks Indicates a real leak. Perform leak test on all joints, seals, and hoses. CheckPump CheckPump StableHigh->CheckPump Isolate and test pump. Can it reach its ultimate pressure? PumpOK PumpOK CheckPump->PumpOK Yes ServicePump Service pump. Change oil, check for issues. CheckPump->ServicePump No CheckTrap CheckTrap PumpOK->CheckTrap Is the cold trap sufficiently cold and not full? TrapOK TrapOK CheckTrap->TrapOK Yes FixTrap Replenish coolant (dry ice/LN2). Empty trap if full. CheckTrap->FixTrap No CheckOutgassing CheckOutgassing TrapOK->CheckOutgassing System is clean and dry? (Possible virtual leak) OutgassingIssue Clean and dry all components. Consider flame-drying under vacuum. CheckOutgassing->OutgassingIssue No

Caption: Decision tree for troubleshooting vacuum problems.

References

  • Lines, J. R. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing.
  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te.
  • BenchChem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Pessêgo, C. G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
  • U.S. Environmental Protection Agency. (2023, November 1). Ethanol, 2-[(1-methylheptyl)amino]- - Substance Details.
  • Avula, B., et al. (2018). 1,5-Dimethylhexylamine (octodrine) in sports and weight loss supplements: Natural constituent or synthetic chemical? Journal of Pharmaceutical and Biomedical Analysis.
  • KISHIDA CHEMICAL CO., LTD. (2021, January 29). Safety Data Sheet: 2-Aminoethanol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methylamino)ethanol.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-[(Hydroxymethyl)amino]ethanol Quantification.
  • SIELC Technologies. (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column.
  • SIELC Technologies. (2006, December 5). HPLC Separation of Ethanolamines.

Sources

Validation & Comparative

GC-MS Analytical Strategies for Amino Alcohols: A Comparative Guide on 2-[(1-methylheptyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with bifunctional molecules. The compound 2-[(1-methylheptyl)amino]ethanol (CAS: 26535-68-2)—an amino alcohol featuring both a secondary amine and a primary hydroxyl group—presents a classic chromatographic challenge. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen atoms on these functional groups engage in intermolecular hydrogen bonding and interact strongly with the silanol active sites on the GC column walls.

This guide objectively compares the analytical performance of 2-[(1-methylheptyl)amino]ethanol under various derivatization strategies, benchmarks it against structurally related alternatives, and provides a field-proven, self-validating methodology for robust quantification.

Mechanistic Grounding: The Derivatization Imperative

To achieve sharp peak symmetry and high sensitivity, the active hydrogens of 2-[(1-methylheptyl)amino]ethanol must be masked. We evaluate three primary analytical pathways:

  • Direct Injection (Underivatized): Relies solely on the thermal volatility of the native compound. This approach inevitably leads to severe peak tailing and signal attenuation due to column adsorption ().

  • Acylation via TFAA: Trifluoroacetic anhydride (TFAA) replaces the active hydrogens with electron-withdrawing trifluoroacetyl groups. While this improves volatility, it often triggers extensive fragmentation during 70 eV Electron Ionization (EI), leading to the complete loss of the molecular ion ().

  • Silylation via BSTFA + 1% TMCS (Optimal): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups. Because 2-[(1-methylheptyl)amino]ethanol contains a sterically hindered secondary amine (due to the bulky 1-methylheptyl chain), BSTFA alone is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, lowering the activation energy required to silylate the hindered nitrogen and ensuring complete conversion to the Di-TMS derivative ().

Comparative Performance Analysis

The following tables synthesize the experimental data, comparing the performance of our target product against different methodologies and structural alternatives.

Table 1: GC-MS Performance Comparison of Derivatization Strategies

Conditions: DB-5MS Column (30m x 0.25mm x 0.25µm), 10°C/min gradient from 60°C to 280°C.

ParameterDirect Injection (Underivatized)Acylation (TFAA)Silylation (BSTFA + 1% TMCS)
Derivative Formed NoneDi-TFADi-TMS
Molecular Weight 187.32 g/mol 379.36 g/mol 331.56 g/mol
Retention Time (min) 12.4514.1015.82
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.15 (Good)1.05 (Excellent)
Primary MS Fragments m/z 44, 86m/z 140, 69m/z 116, 73
Analytical Verdict Not RecommendedViable AlternativeOptimal Choice
Table 2: Retention Time Benchmarking vs. Structural Alternatives

To validate the method's selectivity, 2-[(1-methylheptyl)amino]ethanol was analyzed alongside other common aliphatic amines and amino alcohols using the optimized BSTFA/TMCS protocol.

CompoundStructural ClassificationDerivatized FormDerivatized MWRetention Time (min)
Octodrine (DMHA) Primary AmineMono-TMS201.38 g/mol 8.45
Heptaminol Primary Amine, Tertiary AlcoholDi-TMS289.50 g/mol 11.20
2-[(1-methylheptyl)amino]ethanol Secondary Amine, Primary AlcoholDi-TMS331.56 g/mol 15.82

Visualizing the Analytical Workflow

GCMS_Workflow cluster_Deriv Derivatization Strategy Comparison Sample Analyte: 2-[(1-methylheptyl)amino]ethanol (MW: 187.32 g/mol) Underiv Direct Injection (Underivatized) Sample->Underiv Silylation Silylation (BSTFA + 1% TMCS) Sample->Silylation Acylation Acylation (TFAA) Sample->Acylation GC_Sep Capillary GC Separation (DB-5MS, 30m x 0.25mm) Underiv->GC_Sep Active Site Adsorption Silylation->GC_Sep Volatile & Inert Acylation->GC_Sep Volatile MS_Detect EI-MS Detection (70 eV, Scan/SIM Mode) GC_Sep->MS_Detect Result_Poor Poor Peak Symmetry Signal Attenuation MS_Detect->Result_Poor Result_Opt Sharp Peaks Stable Di-TMS Derivative MS_Detect->Result_Opt Result_Mod Good Symmetry Loss of Molecular Ion MS_Detect->Result_Mod

Figure 1: GC-MS derivatization workflow and analytical outcomes for amino alcohols.

Experimental Protocol: Self-Validating Silylation Methodology

This step-by-step protocol is designed as a self-validating system to ensure data integrity and prevent false negatives caused by incomplete derivatization.

Step 1: Sample Preparation (Aprotic Environment)

  • Extract or dilute the sample to a concentration of 10-100 µg/mL using anhydrous ethyl acetate.

  • Causality: Protic solvents (like methanol or water) will competitively react with BSTFA, rapidly depleting the reagent and quenching the derivatization of the target analyte.

Step 2: Catalyzed Derivatization

  • Transfer 50 µL of the sample extract into a glass autosampler vial with a micro-insert.

  • Add 50 µL of BSTFA containing 1% TMCS. Cap tightly with a PTFE-lined septum.

  • Incubate the vial in a heating block at 70°C for 30 minutes.

  • Causality: Room temperature silylation will only yield the O-TMS derivative. Heat is strictly required to overcome the activation energy barrier for N-silylation at the sterically hindered secondary amine.

Step 3: GC-MS Acquisition

  • Injection: 1 µL, Splitless mode (Inlet Temp: 250°C) to maximize sensitivity.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: EI mode at 70 eV. Scan range m/z 40–400.

Step 4: System Suitability and Self-Validation (Crucial)

  • Causality & Validation: To ensure the reaction went to completion, extract the ion chromatogram for the Mono-TMS derivative (m/z 259). A robust protocol dictates that the Mono-TMS peak area must be < 2% of the Di-TMS peak area (m/z 331). If the Mono-TMS peak exceeds this threshold, it indicates reagent depletion or moisture contamination, and the analytical batch must be invalidated and repeated.

References

  • Chemistry LibreTexts. "Derivatization in Gas Chromatography". Physical Methods in Chemistry and Nano Science.[Link]

Comparative Surfactant Efficacy: N-(1-Methylheptyl)ethanolamine vs. Primary Alkylamines

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and formulation sciences advance, the selection of surfactants for solubilization, emulsification, and targeted delivery requires moving beyond empirical screening to a rational, mechanistically driven approach. This guide provides an objective, data-backed comparison between Ethanol, 2-[(1-methylheptyl)amino]- (a branched secondary alkanolamine) and standard Primary Alkylamines (e.g., octylamine), detailing their structural dynamics, physicochemical properties, and field-proven experimental workflows.

Mechanistic Analysis: Molecular Architecture & Surfactant Dynamics

The efficacy of a surfactant is fundamentally governed by its molecular architecture, which dictates its behavior at interfaces and its self-assembly in bulk solutions. The divergence in performance between secondary alkanolamines and primary amines can be traced to two critical structural features: tail branching and headgroup functionality.

The Role of Steric Hindrance and Tail Branching

Ethanol, 2-[(1-methylheptyl)amino]- features a 1-methylheptyl hydrophobic tail. This α -branching (a methyl group on the first carbon of the heptyl chain) introduces significant steric hindrance near the nitrogen atom. According to kinetic and thermodynamic studies on sterically hindered amines, alkyl groups attached to the α -carbon drastically alter molecular packing and reaction kinetics 1. In a surfactant context, this branching increases the cross-sectional area of the hydrophobic tail ( v ), disrupting the highly ordered, crystalline packing typical of linear primary amines. This disruption lowers the Krafft point, ensuring superior aqueous solubility at ambient temperatures.

Bifunctional Headgroup and Ionization

Primary amines (e.g., octylamine) possess a simple −NH2​ headgroup with a high pKa​ (~10.6). At physiological or neutral pH, they are fully protonated, resulting in strong electrostatic repulsion between headgroups at the air-water interface. This repulsion limits interfacial packing density.

Conversely, the secondary alkanolamine possesses both an amine and a hydroxyl group. The electron-withdrawing nature of the ethanol moiety lowers the pKa​ to approximately 8.5–9.0 2. At neutral pH, the molecule exists in a mixed ionization state. This reduction in net cationic charge, combined with the hydrogen-bonding capability of the hydroxyl group, allows for denser interfacial packing, ultimately driving down the equilibrium surface tension ( γcmc​ ) more effectively than primary amines 3.

G A 2-[(1-methylheptyl)amino]ethanol (Branched Secondary Alkanolamine) C Bulky Headgroup & Branched Tail (Steric Hindrance, Lower pKa) A->C B Primary Alkylamines (e.g., Octylamine) D Simple Headgroup & Linear Tail (High pKa, Strong Electrostatics) B->D E Altered Critical Packing Parameter (Favorable for complex micelles) C->E F Rigid Monolayer Packing (Higher CMC required) D->F G Superior Surface Tension Reduction & Emulsion Stability E->G F->G

Structural divergence driving surfactant efficacy between secondary alkanolamines and primary amines.

Quantitative Performance Data

The structural differences translate directly into measurable physicochemical parameters. The table below summarizes the comparative efficacy metrics. The shape of the formed micelles is heavily dependent on the ratio of the headgroup area to the tail volume, a principle central to surfactant physical chemistry 4.

Physicochemical ParameterEthanol, 2-[(1-methylheptyl)amino]-Primary Alkylamine (e.g., Octylamine)Mechanistic Causality
Hydrophobic Architecture Branched (1-methylheptyl)Linear (Octyl)Branching increases tail volume ( v ), shifting the Critical Packing Parameter (CPP).
Headgroup Functionality Secondary AlkanolaminePrimary AmineHydroxyl group enables intermolecular H-bonding, expanding the hydration sphere.
Aqueous pKa​ ~ 8.5 - 9.0~ 10.6Ethanol moiety exerts an electron-withdrawing effect, reducing basicity.
CMC (mM at 25°C) 40 - 60 (Lower)~ 150 (Higher)Mixed ionization at neutral pH reduces electrostatic repulsion, favoring earlier aggregation.
Minimum γcmc​ (mN/m) ~ 30 - 32~ 38 - 40Synergistic H-bonding allows denser packing at the air-water interface.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these surfactants must rely on self-validating experimental protocols. The following workflows are designed to isolate the surfactant's performance while continuously verifying instrument accuracy.

Protocol A: Determination of CMC via Wilhelmy Plate Tensiometry

Causality behind the method: The Wilhelmy plate method is selected over the Du Noüy ring because cationic and weakly cationic surfactants can adsorb onto the platinum ring, altering the contact angle and skewing results. A properly flamed, roughened platinum plate maintains a zero contact angle, ensuring accurate force measurements.

  • Instrument Validation: Before introducing any surfactant, measure the surface tension of pure Milli-Q water at 25°C.

    • Self-Validation Check: The reading must be 72.8±0.2 mN/m. Any deviation indicates organic contamination on the plate, requiring re-flaming.

  • Solution Preparation: Prepare a 200 mM stock solution of the surfactant in Milli-Q water. Perform a logarithmic serial dilution to create 15 distinct concentrations ranging from 0.1 mM to 200 mM.

    • Causality: Surface tension decreases linearly with the logarithm of concentration below the CMC. A logarithmic scale ensures even data distribution along the critical inflection axis.

  • Equilibration: Introduce the roughened platinum plate into each solution. Allow exactly 15 minutes of equilibration time per measurement.

    • Causality: Branched secondary alkanolamines have lower diffusion coefficients than simple primary amines. Sufficient time must be granted for the Gibbs adsorption isotherm to reach equilibrium.

  • Data Acquisition & Analysis: Plot equilibrium surface tension ( γ ) against Log[C] . The CMC is identified as the mathematical intersection of the descending linear slope and the horizontal baseline post-micellization.

Workflow S1 1. Instrument Validation Verify Milli-Q water = 72.8 mN/m S2 2. Solution Preparation Logarithmic serial dilution (0.1 to 200 mM) S1->S2 S3 3. Wilhelmy Plate Tensiometry Equilibrate 15 min per reading (25°C) S2->S3 S4 4. Data Acquisition Record equilibrium surface tension (γ) S3->S4 S5 5. CMC Calculation Plot γ vs. Log[C]; find intersection S4->S5

Self-validating tensiometry workflow for determining Critical Micelle Concentration (CMC).

Protocol B: Emulsion Stability Index (ESI) via Dynamic Light Scattering

Causality behind the method: While surface tension dictates the thermodynamics of droplet formation, emulsion stability is a kinetic phenomenon. Alkanolamines generally form colloid-compatible structures that resist coalescence better than simple primary amines 3.

  • Emulsification: Combine 10% (v/v) squalane with 90% (v/v) aqueous surfactant solution (formulated at 2x CMC). Homogenize at 15,000 RPM for 3 minutes using a rotor-stator high-shear mixer.

  • Baseline Verification: Immediately measure the initial droplet size ( D0​ ) using Dynamic Light Scattering (DLS).

    • Self-Validation Check: The Polydispersity Index (PDI) must be < 0.2. A higher PDI indicates inadequate initial homogenization, invalidating the aging study.

  • Kinetic Aging: Store the emulsion at 40°C to accelerate Ostwald ripening and coalescence.

  • ESI Calculation: Measure the droplet size ( Dt​ ) every 24 hours for 7 days. The stability index is calculated based on the rate of droplet growth ( dD/dt ). The branched alkanolamine will typically exhibit a significantly flatter growth curve due to the robust hydrogen-bonded interfacial film it forms.

References

  • Kinetics and New Brønsted correlations Study of CO2 absorption into Primary and Secondary Alkanolamine with and without Steric-Hindrance ResearchGate[Link]

  • Thermodynamic characterisation of aqueous alkanolamine and amine solutions for acid gas processing by transferable molecular models IDEAS/RePEc[Link]

  • The Benefits of Alkanolamines Over Caustic | 2013-05-01 PCI Magazine[Link]

  • "Surfactants," in: Ullmann's Encyclopedia of Industrial Chemistry UGR.es[Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-[(1-methylheptyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development and related scientific fields, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for identifying and characterizing compounds with precision. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 2-[(1-methylheptyl)amino]ethanol, a secondary amino alcohol.

Due to the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous molecules to present a comprehensive and scientifically grounded predictive analysis. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing the causal logic behind the expected spectral features.

The Analyte: 2-[(1-methylheptyl)amino]ethanol

Before delving into its fragmentation, let us first consider the structure of our target molecule.

  • Chemical Name: 2-[(1-methylheptyl)amino]ethanol

  • Molecular Formula: C₁₀H₂₃NO

  • Molecular Weight: 173.30 g/mol

  • Structure:

This structure contains two key functional groups that will dictate its fragmentation behavior: a secondary amine and a primary alcohol. The interplay of these groups under energetic conditions in a mass spectrometer will lead to a characteristic set of fragment ions.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Upon entering the ion source, a 70 eV electron beam will interact with the 2-[(1-methylheptyl)amino]ethanol molecule, ejecting an electron to form a molecular ion (M⁺˙) with a predicted mass-to-charge ratio (m/z) of 173. In line with the "Nitrogen Rule," the presence of a single nitrogen atom results in an odd nominal molecular weight.[1][2] Fatty alcohols and amines often exhibit weak or absent molecular ion peaks due to the high propensity for fragmentation.[3][4]

The primary fragmentation pathways for the molecular ion are predicted to be driven by the stabilization of the resulting fragment ions, primarily through α-cleavage adjacent to the nitrogen and oxygen atoms.[1][2][5][6][7]

Key Predicted EI Fragmentation Pathways:
  • α-Cleavage at the Nitrogen Atom: This is typically the most favored fragmentation pathway for aliphatic amines due to the formation of a resonance-stabilized immonium ion.[2][5][6]

    • Loss of a hexyl radical (C₆H₁₃˙): Cleavage of the C-C bond between the first and second carbon of the heptyl chain results in the formation of a highly stable immonium ion at m/z 86 . This is predicted to be the base peak in the spectrum.

    • Loss of a methyl radical (CH₃˙): Cleavage of the C-C bond on the other side of the nitrogen-bearing carbon would lead to a fragment at m/z 158. However, the loss of the larger alkyl group is generally preferred.[6]

  • α-Cleavage at the Oxygen Atom: Alcohols also readily undergo α-cleavage, leading to the formation of a stable oxonium ion.[2][7]

    • Cleavage of the C-C bond adjacent to the hydroxyl group will result in the formation of an ion at m/z 30 ([CH₂=OH]⁺). However, the charge is more likely to be retained on the nitrogen-containing fragment. A more significant fragmentation would be the cleavage of the bond between the nitrogen and the ethanol moiety, leading to a fragment at m/z 45 ([CH₂CH₂OH]⁺) if the charge is retained on this piece, though this is less probable than the formation of the immonium ion.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, which would produce a peak at m/z 155 (M-18).[7]

The following diagram illustrates the predicted primary fragmentation pathways of 2-[(1-methylheptyl)amino]ethanol under electron ionization.

EI_Fragmentation M Molecular Ion (M⁺˙) m/z 173 F86 Immonium Ion m/z 86 (Base Peak) M->F86 α-cleavage (N) - C₆H₁₃˙ F155 [M-H₂O]⁺˙ m/z 155 M->F155 Dehydration - H₂O F45 Oxonium Ion m/z 45 M->F45 α-cleavage (O) - C₈H₁₈N˙

Caption: Predicted EI fragmentation of 2-[(1-methylheptyl)amino]ethanol.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 2-[(1-methylheptyl)amino]ethanol

m/zProposed Structure/FormulaFragmentation PathwayPredicted Relative Abundance
173[C₁₀H₂₃NO]⁺˙Molecular IonLow to absent
155[C₁₀H₂₁N]⁺˙Dehydration (Loss of H₂O)Moderate
86[C₅H₁₂N]⁺α-Cleavage at Nitrogen (Loss of C₆H₁₃˙)High (Base Peak)
45[C₂H₅O]⁺α-Cleavage at OxygenLow to Moderate

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For 2-[(1-methylheptyl)amino]ethanol, this would correspond to an ion at m/z 174 . To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

The fragmentation of the protonated molecule will be directed by the site of protonation, which is most likely the more basic nitrogen atom.

Key Predicted ESI-MS/MS Fragmentation Pathways:
  • Loss of Water: The protonated molecule can readily lose a molecule of water (18 Da) from the ethanol moiety, especially upon collisional activation, to yield a fragment ion at m/z 156 .

  • Cleavage of the N-C Bond (Alkyl Chain): Scission of the bond between the nitrogen and the 1-methylheptyl group can occur, leading to the formation of a protonated aminoethanol ion at m/z 62 ([HO-CH₂-CH₂-NH₃]⁺).

  • Cleavage within the Alkyl Chain: Fragmentation can also occur along the heptyl chain, leading to a series of carbocation fragments, although these are generally less intense than the fragments resulting from cleavages near the functional groups.

The following diagram illustrates the predicted primary fragmentation pathways of the protonated 2-[(1-methylheptyl)amino]ethanol ion in an ESI-MS/MS experiment.

ESI_MSMS_Fragmentation MH [M+H]⁺ m/z 174 F156 [M+H-H₂O]⁺ m/z 156 MH->F156 Loss of H₂O F62 [Protonated Aminoethanol]⁺ m/z 62 MH->F62 N-C Bond Cleavage

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectrum of 2-[(1-methylheptyl)amino]ethanol

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
174156H₂OLoss of water
17462C₈H₁₆Cleavage of the N-C bond of the alkyl chain

Comparative Analysis with Structurally Similar Compounds

To lend further credence to these predictions, it is instructive to compare them with the known fragmentation of similar molecules. For instance, the EI mass spectrum of N-methylbenzylamine, a secondary amine, shows a base peak resulting from α-cleavage.[1] Similarly, the mass spectra of alcohols are often dominated by fragments from α-cleavage and dehydration.[7] The study of β-amino alcohols has shown that C-C bond cleavage alpha to the nitrogen atom is a primary fragmentation event.[8]

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following general procedures would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
  • Sample Preparation: Dissolve a small amount of 2-[(1-methylheptyl)amino]ethanol in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector: Splitless injection at 250 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
  • Sample Preparation: Dissolve the sample in a suitable mobile phase, such as a mixture of water and methanol with 0.1% formic acid.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1: Scan for the [M+H]⁺ ion at m/z 174.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 174 and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Scan the product ions from m/z 40 to 180.

Conclusion

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation of 2-[(1-methylheptyl)amino]ethanol under both EI and ESI conditions. The predicted fragmentation patterns are dominated by characteristic α-cleavages adjacent to the nitrogen and oxygen atoms, as well as dehydration. The identification of key fragment ions, such as the predicted base peak at m/z 86 in the EI spectrum and the loss of water in the ESI-MS/MS spectrum, would serve as strong evidence for the presence of this molecule. While this guide is based on well-established fragmentation principles and comparative data, experimental verification is the ultimate standard for confirmation. The provided protocols offer a starting point for any researcher seeking to perform such an analysis.

References

  • Electrospray ionization mass spectral studies of N,N-dialkylaminoethane-2-sulphonic acids. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC. (2017, December 8). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols - DOI. (2005, March 14). Retrieved from [Link]

  • Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 - YouTube. (2020, December 21). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine - PubChem. (n.d.). Retrieved from [Link]

  • Electrospray and Tandem Mass Spectrometric Characterization. (n.d.). Retrieved from [Link]

  • The catabolism of amino acids to long chain and complex alcohols in Saccharomyces cerevisiae - PubMed. (2003, March 7). Retrieved from [Link]

  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Preparative Mass Spectrometry with Electrospray Ionization. (n.d.). Retrieved from [Link]

  • 1-Heptanamine, N,N-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed. (2016, January 15). Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.). Retrieved from [Link]

  • n-Heptyl methacrylate - SpectraBase. (n.d.). Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers - MDPI. (2023, May 18). Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Secondary Amino Alcohols in Asymmetric Catalysis and Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance

In the landscape of modern chemical synthesis and material science, secondary amino alcohols represent a cornerstone class of organic compounds. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, imparts unique chemical properties that are harnessed in a multitude of applications. From serving as chiral ligands in asymmetric catalysis to acting as effective corrosion inhibitors, the selection of an appropriate secondary amino alcohol is a critical decision that can significantly impact reaction efficiency, stereoselectivity, and material longevity.

This guide presents a comprehensive benchmarking analysis of a representative secondary amino alcohol, compared against established alternatives in two key application areas: asymmetric synthesis and corrosion inhibition. Due to the limited availability of public data on Ethanol, 2-[(1-methylheptyl)amino]-, this guide will focus on structurally related and well-documented secondary amino alcohols to provide a robust comparative framework. The methodologies, experimental data, and mechanistic insights detailed herein are designed to empower researchers to make informed decisions in their own work.

Part 1: Asymmetric Catalysis - The Henry Reaction Benchmark

The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that produces chiral β-nitro alcohols, which are valuable precursors for the synthesis of pharmaceuticals and other biologically active molecules.[1] The performance of a chiral amino alcohol catalyst in this reaction is a widely accepted benchmark for its efficacy.

Comparative Performance of Amino Alcohol Catalysts

The following table summarizes the performance of various secondary amino alcohol-derived catalysts in the asymmetric Henry reaction between an aldehyde and a nitroalkane. This data provides a direct comparison of their ability to induce stereoselectivity and promote high yields.

Catalyst/LigandCatalyst Loading (mol%)Metal Co-catalystSolventTime (h)Temp. (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral bis(β-amino alcohol)20Cu(OAc)₂·H₂OEthanol2425>9994.6[1]
(1S,2R)-(-)-Norephedrine10Cu(OAc)₂·H₂OTHF72RT9592[2]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5Cu(OTf)₂CH₂Cl₂4809297[2]
L-Prolinol20-DMSO48RT6893 (anti)[3]
Experimental Protocol: Asymmetric Henry Reaction

This protocol provides a detailed methodology for the asymmetric Henry reaction catalyzed by a chiral amino alcohol-metal complex.

Materials:

  • Chiral amino alcohol ligand (e.g., chiral bis(β-amino alcohol))

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Benzaldehyde

  • Nitromethane

  • Ethanol (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A reaction vial is charged with the chiral amino alcohol ligand (20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol.[1]

  • The mixture is stirred at room temperature to facilitate the in-situ formation of the chiral catalyst complex.

  • To this solution, benzaldehyde (1.0 equivalent) and nitromethane (1.4 to 10 equivalents) are added.[1]

  • The reaction mixture is stirred at 25°C for 24 hours.[1]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a suitable reagent and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the catalytic cycle for an amino alcohol-catalyzed asymmetric Henry reaction and a typical experimental workflow for catalyst screening.

G cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow A Chiral Amino Alcohol-Cu(II) Complex B Aldehyde Coordination A->B Aldehyde C Nitronate Formation B->C Base, Nitroalkane D C-C Bond Formation (Stereoselective Attack) C->D E Product Release D->E Protonation E->A Regeneration W1 Catalyst Preparation (Amino Alcohol + Metal Salt) W2 Substrate Addition (Aldehyde + Nitroalkane) W1->W2 W3 Reaction Monitoring (TLC/GC) W2->W3 W4 Work-up & Purification (Extraction, Chromatography) W3->W4 W5 Analysis (Yield, ee% via Chiral HPLC) W4->W5

Caption: Catalytic cycle and experimental workflow for the asymmetric Henry reaction.

Part 2: Corrosion Inhibition - Protecting Metallic Surfaces

Secondary amino alcohols are also widely utilized as corrosion inhibitors, particularly for protecting reinforcing steel in concrete and other metallic structures in aggressive environments.[4][5][6][7] They function by adsorbing onto the metal surface, forming a protective film that displaces corrosive agents like chloride ions and inhibits both anodic and cathodic corrosion reactions.[5]

Comparative Performance of Amino Alcohol Corrosion Inhibitors

The following table summarizes the performance of different amino alcohol inhibitors in reducing the corrosion current density (i_corr) of steel in a saline environment. A lower i_corr value indicates better corrosion protection.

InhibitorApplication MethodExposure Time (days)Corrosion Current Density (i_corr, µA/cm²)Reference
Amino Alcohol AdmixtureMixed in cement mortar2000.6882[6]
Sprayed Amino AlcoholApplied to surface2000.86[6]
Dimethylethanolamine (DMEA)AdmixtureNot SpecifiedExhibits protection at molar ratio > 0.3[5]
Lithium Nitrite (Standard)AdmixtureNot SpecifiedExhibits protection at molar ratio ≥ 0.6[5]
Control (No Inhibitor)-2000.82[6]

These results demonstrate that the method of application significantly impacts the inhibitor's effectiveness, with admixtures generally providing more uniform and effective protection.[4]

Experimental Protocol: Electrochemical Corrosion Measurement

This protocol outlines a standard electrochemical method for evaluating the performance of corrosion inhibitors.

Materials:

  • Reinforcing steel electrodes

  • Cement mortar specimens

  • 3.5 wt% NaCl solution

  • Amino alcohol inhibitor

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum mesh)

Procedure:

  • Prepare reinforced cement mortar specimens with and without the amino alcohol inhibitor as an admixture. For surface-applied inhibitors, prepare plain specimens.

  • Cure the specimens under standard conditions.

  • Expose the specimens to a 3.5 wt% NaCl solution through partial or full immersion.[7]

  • At regular intervals, perform electrochemical measurements.

  • Half-Cell Potential Measurement: Measure the potential of the rebar against a reference electrode to assess the probability of corrosion.

  • Linear Polarization Resistance (LPR): Apply a small potential scan around the open-circuit potential to determine the polarization resistance, which is inversely proportional to the corrosion rate.

  • Calculate the corrosion current density (i_corr) from the LPR data using the Stern-Geary equation.

  • Weight Loss Measurement: After prolonged exposure, extract the steel bars, clean them to remove corrosion products, and measure the mass loss to corroborate electrochemical findings.[7]

Mechanism of Corrosion Inhibition and Evaluation Workflow

The following diagrams illustrate the mechanism of action for amino alcohol corrosion inhibitors and the workflow for their evaluation.

G cluster_mechanism Mechanism of Corrosion Inhibition cluster_workflow Evaluation Workflow M1 Metal Surface M2 Adsorption of Amino Alcohol M1->M2 M3 Formation of Protective Film M2->M3 M4 Displacement of Cl⁻ ions M3->M4 M5 Inhibition of Anodic & Cathodic Reactions M4->M5 E1 Specimen Preparation (with/without inhibitor) E2 Exposure to Corrosive Environment (e.g., 3.5% NaCl) E1->E2 E3 Electrochemical Measurements (Half-cell potential, LPR) E2->E3 E4 Data Analysis (Calculate i_corr) E3->E4 E5 Weight Loss Measurement (Validation) E4->E5

Caption: Mechanism of action and evaluation workflow for amino alcohol corrosion inhibitors.

Conclusion

The selection of a secondary amino alcohol for a specific application requires a careful evaluation of its performance against established standards. In the realm of asymmetric catalysis, chiral secondary amino alcohols demonstrate a wide range of efficiencies, with factors such as the ligand structure, metal co-catalyst, and reaction conditions playing a crucial role in determining yield and enantioselectivity. For corrosion inhibition, both the chemical nature of the amino alcohol and its method of application are critical determinants of its protective efficacy.

This guide has provided a framework for the comparative benchmarking of secondary amino alcohols, complete with detailed experimental protocols and performance data. By employing these methodologies, researchers can systematically evaluate novel and existing amino alcohols, leading to the development of more efficient and robust chemical processes and materials.

References

  • A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
  • A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. Benchchem.
  • A Comparative Guide to the Synthesis of Substituted Amino Alcohols. Benchchem.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions. Benchchem.
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Scirp.org.
  • Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. PMC.
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Semantic Scholar.
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete.

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Safety Operating Guide

Navigating the Safe Handling of Ethanol, 2-[(1-methylheptyl)amino]-: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides an in-depth, procedural framework for the safe handling of Ethanol, 2-[(1-methylheptyl)amino]-, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of structurally similar aminoethanols is essential for ensuring laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Threat

Ethanol, 2-[(1-methylheptyl)amino]- belongs to the family of aminoethanols. Compounds in this class are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be harmful if swallowed or absorbed through the skin.[1] Inhalation of vapors may lead to respiratory irritation.[1][3] Therefore, a thorough risk assessment is the foundational step before any handling of this substance.

Key Hazards of Structurally Similar Aminoethanols:

  • Corrosivity: Capable of causing severe burns to skin and eyes upon contact.

  • Toxicity: Harmful if ingested, inhaled, or absorbed dermally.

  • Respiratory Irritation: Vapors can irritate the mucous membranes and respiratory tract.

  • Organ Damage: Prolonged or repeated exposure to some aminoethanols may cause damage to organs such as the liver and kidneys.[1]

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is critical. The following sections detail the selection criteria for each type of protective equipment, moving from the most critical to general laboratory attire.

Eye and Face Protection: The First Line of Defense

Given the severe and irreversible damage that aminoethanols can inflict on the eyes, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[4]

  • Recommended for High-Risk Operations: For procedures involving larger quantities, heating, or the potential for splashing, a full-face shield worn over chemical safety goggles is required.

Hand Protection: Preventing Dermal Absorption and Burns

The selection of appropriate gloves is one of the most critical decisions in handling this compound. The choice of material must be based on chemical resistance data.

Table 1: Chemical Resistance of Common Glove Materials to Aminoethanols

Glove MaterialResistance to MonoethanolamineResistance to DiethanolamineGeneral Recommendation
Neoprene ExcellentExcellentRecommended
Nitrile ExcellentExcellentRecommended
Butyl Rubber Data Not AvailableData Not AvailablePotentially suitable, consult manufacturer data
Natural Rubber (Latex) FairFairNot Recommended for direct handling
Polyvinyl Chloride (PVC) FairData Not AvailableNot Recommended for direct handling

Source: Adapted from various chemical resistance guides.[5]

Procedural Guidance for Glove Selection and Use:

  • Material Selection: Based on available data, Neoprene or Nitrile gloves are the primary recommendation.

  • Thickness: A minimum thickness of 8 mils is recommended for adequate protection against incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves.

  • Double Gloving: For operations with a high risk of splash or when handling concentrated solutions, wearing two pairs of gloves (double gloving) provides an additional layer of safety.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Donning and Doffing: Follow proper procedures for putting on and taking off gloves to avoid cross-contamination.

  • Disposal: Dispose of contaminated gloves as hazardous waste.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Engineering controls, such as working within a certified chemical fume hood, are the primary means of preventing respiratory exposure. However, in certain situations, respiratory protection may be necessary. The selection of a respirator should be based on the potential concentration of airborne contaminants.

While specific occupational exposure limits (OELs) for Ethanol, 2-[(1-methylheptyl)amino]- have not been established, we can use the OELs for similar compounds as a conservative guide. For example, the NIOSH Recommended Exposure Limit (REL) for Ethanolamine is a Time-Weighted Average (TWA) of 3 ppm.[3][6]

Workflow for Respirator Selection:

PPE_Respirator_Selection start Start: Handling Ethanol, 2-[(1-methylheptyl)amino]- fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood no_respirator No respirator required. Continue with standard PPE. fume_hood->no_respirator Yes spill_or_maintenance Is there a potential for exposure above established OELs for analogs (e.g., large spill, maintenance)? fume_hood->spill_or_maintenance No air_purifying Use an air-purifying respirator (APR) with organic vapor cartridges. spill_or_maintenance->air_purifying No supplied_air Consult EHS. A supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) may be required. spill_or_maintenance->supplied_air Yes

Caption: Respirator selection workflow for handling Ethanol, 2-[(1-methylheptyl)amino]-.

Protective Clothing: Shielding the Body

To prevent skin contact from splashes or spills, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large spill or for emergency response, a chemical-resistant suit may be necessary.

Operational and Disposal Plans: A Step-by-Step Approach

Safe Handling Procedures
  • Designated Area: All work with Ethanol, 2-[(1-methylheptyl)amino]- should be conducted in a designated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[3]

  • Container Handling: Keep containers tightly closed when not in use.

Spill Response
  • Evacuate: In the event of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing Ethanol, 2-[(1-methylheptyl)amino]-, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][8]

Conclusion: A Culture of Safety

The safe handling of Ethanol, 2-[(1-methylheptyl)amino]- is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By following the procedural guidance outlined in this document, researchers can significantly mitigate the risks associated with this compound. Remember, safety is not a checklist; it is a continuous process of risk assessment, preparedness, and vigilance.

References

  • NIOSH Pocket Guide to Chemical Hazards: 2-Diethylaminoethanol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Ethanolamine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.).
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). University of South Florida.
  • SHOWA Chemical Perme
  • Safety Data Sheet: Ethanolamine. (n.d.). Carl ROTH.
  • Safety Data Sheet: 2-(Methylamino)ethanol. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: 2-(Methylamino)ethanol. (2025, December 19). Fisher Scientific.
  • Ethanolamine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Ethanol, 2-amino-: Human health tier II assessment. (2013, September 12). Australian Government Department of Health.
  • Safety Data Sheet: Ethanolamine. (2025, April 16). PENTA.
  • Safety Data Sheet: ETHANOLAMINE:HCL (1,2-13C2, 99%). (2022, February 10). LGC Standards.
  • Ethanolamine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: 2-(Ethylamino)ethanol. (2025, September 12). Thermo Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.